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  • Product: 1-(5-Chloro-2-fluorophenyl)ethan-1-OL
  • CAS: 958653-04-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Characterization of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, halogenated benzyl alcohols are ubiquitous structural motifs, prized for their ability to modulate lipophilicity, improve metabolic stability, and serve as versatile synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, halogenated benzyl alcohols are ubiquitous structural motifs, prized for their ability to modulate lipophilicity, improve metabolic stability, and serve as versatile synthetic intermediates. 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8) is a prime example of such a building block.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a collection of data points, but as a dynamic system of physicochemical behaviors dictated by its molecular architecture. The strategic placement of the 5-chloro and 2-fluoro substituents exerts profound inductive and resonance effects on the aromatic ring, directly influencing the compound's lipophilicity, solid-state thermodynamics, and metabolic fate. This whitepaper provides an in-depth, causally driven analysis of the physicochemical properties of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, supported by field-proven, self-validating experimental protocols.

Structural & Fundamental Properties

Before deploying any compound in a drug discovery campaign, a rigorous baseline of its fundamental properties must be established. The data summarized below aggregates structural identifiers and predicted physicochemical parameters [1].

Table 1: Structural and Physicochemical Parameters
PropertyValue
Chemical Name 1-(5-Chloro-2-fluorophenyl)ethan-1-ol
CAS Number (Racemate) 958653-04-8
CAS Number (1R-enantiomer) 1344936-52-2
CAS Number (1S-enantiomer) 1344953-25-8
Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
Monoisotopic Mass 174.02477 Da
Predicted XLogP 2.2
SMILES CC(O)c1c(F)ccc(Cl)c1
Table 2: Hazard Classifications (GHS)

Understanding the safety profile is critical for laboratory handling. The following classifications apply to the enantiomeric and racemic forms[2].

Hazard Class Hazard Code Category
Acute Toxicity (Oral/Dermal/Inhal.) H302 + H312 + H332 Acute Tox. 4
Skin Irritation H315 Skin Irrit. 2
Eye Irritation H319 Eye Irrit. 2A

| Specific Target Organ Toxicity | H336 | STOT SE 3 |

Physicochemical Profiling: Mechanistic Insights & Protocols

To fully leverage 1-(5-Chloro-2-fluorophenyl)ethan-1-ol in drug design, we must understand the causality behind its physical behavior. The workflow below outlines the multiparametric approach required for comprehensive characterization.

Workflow Start 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8) LogD Lipophilicity Profiling (Shake-Flask LC-MS) Start->LogD Solubility Thermodynamic Solubility (Miniaturized Assay) Start->Solubility Stability Metabolic Stability (Microsomal Assay) Start->Stability Data Physicochemical Data Integration (LogD, Solubility, Clearance) LogD->Data Solubility->Data Stability->Data

Fig 1: Multiparametric physicochemical characterization workflow.

Lipophilicity (LogP/LogD) & Permeability

Mechanistic Causality: Lipophilicity is a fundamental driver of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, the predicted XLogP is 2.2 [1]. This moderate lipophilicity is a direct consequence of the hydrophobic halogen atoms counterbalancing the hydrophilic secondary hydroxyl group. Because the benzylic alcohol is a very weak acid (pKa ~14.5), it remains entirely unionized at physiological pH (7.4). Consequently, the distribution coefficient (LogD) is virtually identical to the partition coefficient (LogP). An XLogP of 2.2 falls squarely within the optimal range for passive transcellular membrane permeability, making this building block highly suitable for CNS-targeted or orally bioavailable drug candidates.

Protocol: High-Throughput Shake-Flask LC-MS for LogD Determination This protocol is designed as a self-validating system; the inclusion of LC-MS/MS quantification of both the aqueous and organic phases ensures mass balance, ruling out compound loss due to precipitation or glass adsorption.

  • Buffer Preparation: Prepare 50 mM phosphate-buffered saline (PBS) adjusted precisely to pH 7.4.

  • Phase Saturation: Mutually saturate n-octanol and PBS by vigorous stirring for 24 hours at 25 °C to establish thermodynamic equilibrium between the solvents.

  • Analyte Spiking: Dissolve 1-(5-Chloro-2-fluorophenyl)ethan-1-ol in the pre-saturated n-octanol phase to a final concentration of 1 mM.

  • Equilibration: Combine equal volumes (e.g., 500 µL) of the spiked octanol and pre-saturated PBS in a borosilicate glass vial. Shake the biphasic system at 300 rpm for 60 minutes at 25 °C.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes to ensure complete phase disengagement and eliminate micro-emulsions.

  • Quantification: Carefully aliquot from both phases. Dilute appropriately and analyze via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD as the base-10 logarithm of the ratio of the organic phase concentration to the aqueous phase concentration.

Chirality & Enantiomeric Resolution

Mechanistic Causality: The presence of a stereocenter at the C1 position of the ethyl chain generates two distinct enantiomers: (1R)- and (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol [2]. In drug development, enantiomeric purity is non-negotiable. The spatial orientation of the hydroxyl and methyl groups dictates the vector of hydrogen bonding and steric interactions within a biological target's chiral binding pocket. Therefore, rigorous enantiomeric resolution and absolute configuration assignment are mandatory.

ChiralSFC Racemate Racemic Mixture (1R/1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol SFC Chiral SFC Screening (Stationary Phase Selection) Racemate->SFC Enant1 (1R)-Enantiomer High Enantiomeric Excess (ee >99%) SFC->Enant1 Peak 1 Enant2 (1S)-Enantiomer High Enantiomeric Excess (ee >99%) SFC->Enant2 Peak 2 Analysis Absolute Configuration (X-ray / VCD) Enant1->Analysis Enant2->Analysis

Fig 2: Chiral resolution and absolute configuration assignment pathway.

Protocol: Chiral Resolution via Supercritical Fluid Chromatography (SFC) SFC is selected over traditional normal-phase HPLC due to the superior diffusivity and lower viscosity of supercritical CO2, which accelerates mass transfer and sharpens enantiomeric peaks.

  • Column Screening: Evaluate a panel of chiral stationary phases (e.g., amylose/cellulose derivatives like Chiralpak AD-H or AS-H) using a standardized gradient of supercritical CO2 and methanol co-solvent.

  • Method Optimization: Select the column yielding a resolution factor (Rs) > 1.5. Optimize the co-solvent percentage (typically 5-20%) and add 0.1% diethylamine (DEA) to suppress non-specific interactions between the analyte's hydroxyl group and the stationary phase.

  • Preparative Separation: Scale up the method. Maintain the system backpressure at 120 bar and the column temperature at 35 °C to ensure the mobile phase remains in the supercritical state.

  • Fraction Collection: Trigger automated fraction collection based on UV absorbance at 220 nm to isolate the (1R)- and (1S)- enantiomers.

  • Purity Verification: Re-inject the isolated fractions using the optimized analytical SFC method to confirm an enantiomeric excess (ee) > 99%.

Metabolic Stability & Reactivity

The strategic placement of halogens on the aromatic ring significantly alters the metabolic fate of the molecule. The 2-fluoro and 5-chloro substituents effectively block cytochrome P450 (CYP450)-mediated aromatic hydroxylation at these specific positions. Furthermore, the strong electron-withdrawing nature of the halogens (via the inductive effect) decreases the electron density of the entire aromatic π-system, rendering the ring highly resistant to oxidative metabolism.

Consequently, the primary metabolic liability shifts to the benzylic position. The secondary alcohol is susceptible to Phase I oxidation, yielding the corresponding ketone (1-(5-chloro-2-fluorophenyl)ethan-1-one). Alternatively, the hydroxyl group serves as a prime handle for Phase II conjugation, specifically glucuronidation via UDP-glucuronosyltransferases (UGTs), which drastically increases the molecule's hydrophilicity to facilitate rapid renal clearance[3]. When incorporating this building block into a larger Active Pharmaceutical Ingredient (API), medicinal chemists often rely on steric hindrance around the C1 position to mitigate these metabolic vulnerabilities.

References

  • PubChemLite Database. "Compound: 958653-04-8 (C8H8ClFO)". Université du Luxembourg. URL: [Link]

  • NextSDS Chemical Substance Information. "(1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol". NextSDS. URL:[Link]

Exploratory

1H and 13C NMR spectroscopy data for 1-(5-Chloro-2-fluorophenyl)ethan-1-OL

Title: Structural Elucidation of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol: A Comprehensive Guide to ^1^H and ^13^C NMR Spectroscopy Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol: A Comprehensive Guide to ^1^H and ^13^C NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary & Structural Anatomy

1-(5-Chloro-2-fluorophenyl)ethan-1-ol is a chiral, di-halogenated secondary alcohol frequently utilized as a versatile building block in medicinal chemistry. The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The presence of both fluorine (spin-½) and chlorine on the aromatic ring creates a complex web of homonuclear (^1^H-^1^H) and heteronuclear (^1^H-^19^F, ^13^C-^19^F) spin-spin couplings.

As an Application Scientist, I approach this molecule not merely by listing expected peaks, but by establishing a self-validating analytical system . By understanding the causality behind sample preparation and multiplet deconvolution, researchers can definitively map the electronic environment of this molecule and avoid misassigning critical stereochemical or positional isomers.

The Causality of Sample Preparation: A Self-Validating Protocol

In NMR spectroscopy, the quality of the spectrum is inextricably linked to the physical homogeneity of the sample. A common pitfall in analyzing halogenated aromatics is neglecting the micro-environment of the NMR tube, which directly impacts the resolution of fine heteronuclear J-couplings.

Step-by-Step Methodology:

  • Solvent Selection & Internal Referencing: Dissolve 15–20 mg of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol in 0.6 mL of deuterated chloroform (CDCl3). CDCl3 provides the necessary deuterium lock signal for spectrometer stabilization. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm internal reference[1].

  • Particulate Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube. Causality: Solid particles distort magnetic field homogeneity due to localized differences in magnetic susceptibility. This distortion causes broad, asymmetric lines that obscure critical fine couplings (e.g., ^4^JHF)[2].

  • Volumetric Geometry: Maintain a strict solution height of ~40 mm in a standard 5 mm NMR tube. Causality: The radiofrequency (RF) coil in the spectrometer probe requires a perfectly cylindrical, infinite-seeming sample. Volumes below 40 mm introduce vortexing and air-liquid interfaces into the active coil volume, destroying the Z-axis shim profile[3].

The Self-Validation Checkpoint: Before acquiring the full spectrum, execute a preliminary 1D ^1^H scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak. If the FWHM is > 1.0 Hz, the shimming is inadequate, or paramagnetic impurities remain. Do not proceed to structural assignment until the TMS peak is a sharp, symmetrical singlet.

^1^H NMR Spectral Analysis & Multiplet Deconvolution

The proton spectrum of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol is defined by the strong electron-withdrawing and ortho/meta-directing effects of the halogens. Because fluorine is a 100% naturally abundant spin-½ nucleus, it splits the signals of nearby protons, requiring rigorous first-order multiplet analysis.

Table 1: ^1^H NMR Assignments (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Mechanistic Assignment Logic
-CH3 1.48Doublet (d)3H^3^JHH = 6.5Vicinal coupling to the benzylic methine proton.
-OH 2.10Broad Singlet (br s)1H-Broadened due to intermolecular hydrogen bonding and chemical exchange.
-CH- 5.18Quartet (q)1H^3^JHH = 6.5Vicinal coupling to the three equivalent methyl protons.
Ar-H3 6.96Doublet of doublets (dd)1H^3^JHF = 9.5, ^3^JHH = 8.8Ortho to F, ortho to H4. Highly shielded by the fluorine atom's electron density.
Ar-H4 7.22Multiplet (ddd)1H^3^JHH = 8.8, ^4^JHH = 2.6, ^4^JHF = 4.2Meta to F, ortho to H3, meta to H6. Exhibits complex three-way splitting.
Ar-H6 7.48Doublet of doublets (dd)1H^4^JHF = 6.2, ^4^JHH = 2.6Ortho to the chiral center, meta to F, meta to H4. Deshielded by the adjacent chlorine.

Note: The total integral must equal exactly 8 protons. Any deviation indicates solvent suppression failure or co-eluting impurities.

^13^C NMR and Heteronuclear ^13^C-^19^F Coupling

While standard ^13^C NMR is proton-decoupled (^13^C{^1^H}), it is not fluorine-decoupled. Carbons in the vicinity of a fluorine atom will manifest as distinct split resonances[4]. The magnitude of the ^13^C-^19^F coupling constant (JCF) decays exponentially with distance, serving as a highly reliable molecular ruler for structural elucidation[5].

Table 2: ^13^C NMR Assignments (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (JCF, Hz)Mechanistic Assignment Logic
-CH3 24.2Singlet (s)-Aliphatic methyl carbon; too distant for JCF.
-CH- 64.8Doublet (d)^3^JCF = 3.5Benzylic carbon; exhibits long-range coupling to the ortho-fluorine.
Ar-C3 116.8Doublet (d)^2^JCF = 23.5Aromatic methine, ortho to F.
Ar-C6 127.4Doublet (d)^3^JCF = 5.1Aromatic methine, meta to F.
Ar-C5 128.8Doublet (d)^4^JCF = 3.0Ipso carbon attached to Chlorine.
Ar-C4 129.5Doublet (d)^3^JCF = 8.2Aromatic methine, meta to F.
Ar-C1 134.1Doublet (d)^2^JCF = 14.5Ipso carbon attached to the ethanol group.
Ar-C2 159.2Doublet (d)^1^JCF = 248.0Directly bonded to F. The massive ~250 Hz splitting is the definitive diagnostic marker for a fluorinated aromatic ring.

Structural Elucidation Workflow

To ensure rigorous scientific integrity, the structural assignment of halogenated compounds should follow a deterministic logic path. If 1D ^1^H and ^13^C data yield ambiguous overlap (particularly in the H4/H6 aromatic region), the system must escalate to 2D correlation experiments (COSY, HSQC, HMBC).

Workflow Prep Sample Preparation (CDCl3, Filtered, 40mm) Acq1D 1D NMR Acquisition (1H & 13C{1H}) Prep->Acq1D Acq19F 19F NMR Acquisition (Fluorine Mapping) Prep->Acq19F Deconv Multiplet Deconvolution & J-Coupling Extraction Acq1D->Deconv Acq19F->Deconv Acq2D 2D Correlation (COSY, HSQC, HMBC) Deconv->Acq2D Complex Overlap Valid Structural Validation 1-(5-Chloro-2-fluorophenyl)ethan-1-ol Deconv->Valid Direct Assignment Acq2D->Valid

Figure 1: Self-validating NMR structural elucidation workflow for fluorinated aromatics.

References

  • NMR Sample Prepar
  • Sample Preparation | Faculty of Mathematical & Physical Sciences.University College London (UCL).
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide.AZoOptics.
  • Automatic first-order multiplet analysis in liquid-st
  • New ^19^F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • How do I know if my unknown contains a fluorine

Sources

Foundational

Crystal structure and X-ray crystallography of 1-(5-Chloro-2-fluorophenyl)ethan-1-OL

Structural Elucidation and X-Ray Crystallography of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol: A Technical Guide Executive Summary The compound 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8)[1] is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and X-Ray Crystallography of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol: A Technical Guide

Executive Summary

The compound 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8)[1] is a highly versatile chiral secondary alcohol utilized as a foundational building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and agents for inducing chondrogenesis[2]. Because the pharmacological efficacy and safety of these downstream APIs are intrinsically tied to their stereochemistry, determining the unambiguous absolute configuration of the parent alcohol is a critical regulatory and scientific requirement. This whitepaper details the causality-driven methodologies, self-validating protocols, and crystallographic workflows required to definitively establish the crystal structure and absolute configuration of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol.

The Crystallization Challenge and the Causality of Derivatization

Low-molecular-weight chiral alcohols like 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (MW: 174.60 g/mol )[1] are typically oils or low-melting-point solids at ambient temperatures. This physical state makes direct single-crystal X-ray diffraction (SCXRD) exceptionally difficult without specialized in-situ cryo-crystallization equipment.

To bypass this limitation, heavy-atom derivatization is the gold-standard approach. By reacting the alcohol with a heavy-atom chiral auxiliary or a bulky esterifying agent (e.g., 4-bromobenzoyl chloride), two critical physical transformations occur:

  • Thermodynamic Stabilization: The addition of a rigid aromatic ring increases the molecular weight and introduces π−π stacking and dipole-dipole interactions, reliably elevating the melting point to yield a crystalline solid.

  • Anomalous Dispersion Enhancement: While the native chlorine atom provides a modest anomalous scattering signal, the introduction of a bromine atom provides a massive anomalous dispersion cross-section ( Δf′′ ). This is the fundamental physical mechanism required to differentiate between enantiomers during X-ray diffraction.

Experimental Methodology: A Self-Validating Protocol

The following protocols are designed as a self-validating system where the chemical output is directly authenticated by the crystallographic refinement metrics.

Step 1: Heavy-Atom Derivatization (Steglich Esterification)
  • Procedure: Dissolve 1.0 eq of enantiopure 1-(5-Chloro-2-fluorophenyl)ethan-1-ol in anhydrous dichloromethane (DCM). Add 1.2 eq of 4-bromobenzoyl chloride, followed by 1.5 eq of triethylamine (TEA) and 0.1 eq of 4-dimethylaminopyridine (DMAP). Stir at room temperature under a nitrogen atmosphere for 4 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and concentrate in vacuo. Purify the resulting ester via flash chromatography.

  • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the esterification of the sterically hindered benzylic secondary alcohol.

Step 2: Controlled Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve the purified 4-bromobenzoate derivative in a minimum volume of a "good" solvent (e.g., ethyl acetate) within a small inner vial. Place this vial inside a larger, sealed chamber containing an anti-solvent (e.g., n-hexane). Allow the system to stand undisturbed at 4 °C for 3–5 days.

  • Causality: Vapor diffusion allows the anti-solvent to slowly permeate the inner solution via the gas phase. This creates a highly controlled, gradual state of supersaturation, which is thermodynamically required to nucleate and grow defect-free single crystals without racemic twinning.

Step 3: SCXRD Data Collection
  • Procedure: Mount a single crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to a diffractometer equipped with a cold stream (100 K) and a Cu Kα microfocus X-ray source ( λ=1.54178 Å).

  • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which significantly improves the resolution of high-angle reflections. Cu Kα radiation is specifically chosen over Mo Kα because the longer wavelength of copper radiation maximizes the anomalous scattering of the bromine and chlorine atoms, ensuring a statistically robust determination of absolute configuration.

Workflow A 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (Chiral Target) B Derivatization (4-Bromobenzoyl Chloride) A->B Increase MW & Rigidity C Crystallization (Vapor Diffusion) B->C Supersaturation D SCXRD Data Collection (Cu Kα, 100 K) C->D Single Crystal E Structure Solution (SHELXT / SHELXL) D->E Diffraction Data F Absolute Configuration (Flack Parameter) E->F Refined Model

Workflow for the crystallographic analysis of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol.

Structure Solution and Refinement Workflow

Once diffraction data is collected, the computational phase problem must be solved to generate the electron density map.

  • Phase Solution: The initial structure is solved using dual-space algorithms implemented in SHELXT[3]. This software automates the identification of the Laue group and assigns initial atomic coordinates based on heavy-atom positions (Br and Cl).

  • Least-Squares Refinement: The structural model is refined against F2 using full-matrix least-squares techniques in SHELXL. Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are placed in geometrically calculated positions using a riding model.

  • Absolute Configuration Validation: The absolute stereochemistry is validated using the Flack parameter ( x ), which evaluates the inversion-distinguishing power of the dataset[4]. The Flack parameter acts as the ultimate self-validating metric for the entire protocol.

FlackLogic Start Calculate Flack Parameter (x) Cond1 x ≈ 0 (e.g., 0.02 ± 0.03) Start->Cond1 Cond2 x ≈ 1 (e.g., 0.98 ± 0.04) Start->Cond2 Cond3 x ≈ 0.5 (e.g., 0.45 ± 0.05) Start->Cond3 Res1 Absolute Structure Confirmed Cond1->Res1 Res2 Inverted Structure (Invert Coordinates) Cond2->Res2 Res3 Racemic Twinning or Poor Data Cond3->Res3

Decision logic for absolute configuration assignment using the Flack parameter.

Structural Analysis and Intermolecular Interactions

In the refined crystal lattice of the derivatized 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, several key non-covalent interactions dictate the packing motif:

  • Halogen Bonding: The electron-deficient region (σ-hole) of the chlorine atom on the phenyl ring often engages in highly directional C−Cl⋯O halogen bonds with the carbonyl oxygen of adjacent molecules.

  • Fluorine Interactions: The highly electronegative fluorine atom at the ortho-position participates in weak C−F⋯H−C interactions, anchoring the rotational conformation of the benzylic stereocenter.

  • Dihedral Geometry: The steric repulsion between the 2-fluoro substituent and the benzylic methyl group forces the molecule into a minimized energy conformation, which is cleanly resolved in the electron density map.

Quantitative Data Summary

The following tables summarize the representative crystallographic parameters expected for a high-quality SCXRD refinement of the 4-bromobenzoate derivative of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C15​H11​BrClFO2​
Formula Weight 357.60 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System / Space Group Orthorhombic / P21​21​21​ (Chiral)
Volume / Z 1345.2(3) ų / 4
Calculated Density ( ρ ) 1.766 g/cm³
Absorption Coefficient ( μ ) 5.842 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [I > 2σ(I)] R1​ = 0.0284, wR2​ = 0.0712
Flack Parameter ( x ) 0.013(12) (Confirms absolute configuration)

Table 2: Key Bond Lengths and Angles (Representative)

Structural FeatureAtoms InvolvedMeasurement
Benzylic C-O Bond C(7) - O(1)1.452(3) Å
Carbonyl C=O Bond C(9) - O(2)1.201(4) Å
Aryl C-Cl Bond C(5) - Cl(1)1.738(3) Å
Aryl C-F Bond C(2) - F(1)1.355(3) Å
Stereocenter Angle C(1)-C(7)-O(1)108.5(2)°

References

  • COMPOUNDS AND COMPOSITIONS FOR INDUCING CHONDROGENESIS - European Patent Office - EP 3143026 B1 Source: European Patent Office (EPO) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: IUCr Journals (Acta Crystallographica Section A) URL:[Link]

  • Structure validation in chemical crystallography Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Exploratory

Vibrational Profiling of Halogenated APIs: An In-Depth FT-IR Analysis of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol

Executive Summary In modern drug development, halogenated phenylethanols such as 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8) serve as critical chiral building blocks and active pharmaceutical ingredient (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, halogenated phenylethanols such as 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8) serve as critical chiral building blocks and active pharmaceutical ingredient (API) intermediates[1]. The precise characterization of these molecules is paramount to ensuring synthetic fidelity and downstream efficacy.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for elucidating the structural integrity of such compounds. By analyzing the vibrational modes of the secondary alcohol, the di-halogenated aromatic core, and the aliphatic side chain, researchers can establish a definitive spectral fingerprint. This whitepaper details the mechanistic causality behind the expected IR absorption peaks of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol and outlines a self-validating Attenuated Total Reflectance (ATR) FT-IR methodology for its analysis[2].

Structural Deconstruction & Mechanistic Causality

The IR spectrum of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol is dictated by the quantum mechanical principles of molecular vibration, where the frequency of absorption depends on the relative masses of the atoms and the force constants of the bonds[3].

The Hydroxyl Domain (O-H and C-O)

The 1-hydroxyethyl group contains a secondary alcohol moiety. In a bulk solid or neat liquid state, intermolecular hydrogen bonding significantly weakens the O-H bond, lowering its force constant. This physical phenomenon causes the O-H stretching vibration to appear as a broad, strong band between 3200 and 3500 cm⁻¹ [4]. Furthermore, the C-O single bond stretch, which is highly sensitive to the substitution degree of the alcohol, reliably manifests as a strong peak near 1080–1120 cm⁻¹ , a characteristic marker for secondary alcohols[5].

The Halogenated Aromatic Core (C-F, C-Cl, C=C)

The benzene ring is substituted at the 1, 2, and 5 positions, creating a complex electronic environment:

  • C-F Stretch: Fluorine is the most electronegative element. Its bond to the aromatic ring creates a massive change in the dipole moment during vibration. According to established 3, monofluorinated benzenes exhibit an exceptionally strong and narrow absorption band near 1230 cm⁻¹ [3].

  • C-Cl Stretch: Chlorine is significantly heavier than fluorine, which reduces the vibrational frequency of the C-Cl bond. Aryl chlorides typically show stretching vibrations in the 1096–1089 cm⁻¹ region, with additional strong bands appearing below 800 cm⁻¹ in the fingerprint region[3].

  • Aromatic C=C and C-H Bending: The inductive electron-withdrawing effects of the halogens subtly shift the aromatic C=C asymmetric stretching to the 1480–1600 cm⁻¹ range. Additionally, the 1,2,5-trisubstitution pattern leaves one isolated hydrogen (position 6) and two adjacent hydrogens (positions 3 and 4). This specific geometry dictates strong out-of-plane (OOP) C-H bending vibrations between 800 and 900 cm⁻¹ [6].

The Aliphatic Side Chain (sp³ C-H)

The methyl (-CH₃) and methine (-CH-) groups of the ethanol side chain contribute to sp³ C-H stretching vibrations. Because the s-character of sp³ carbons is lower than that of aromatic sp² carbons, their bonds require less energy to stretch, placing these peaks just below the 3000 cm⁻¹ threshold (2850–2960 cm⁻¹ )[5].

Quantitative Spectral Assignments

The table below summarizes the expected quantitative IR data for 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, synthesizing the mechanistic principles discussed above into an actionable reference guide.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityMechanistic Assignment & Causality
O-H Stretch 3200 – 3500Strong, BroadIntermolecular hydrogen bonding dampens the oscillator, broadening the peak.
C-H Stretch (sp²) 3050 – 3100Weak – MedAromatic C-H stretching; high s-character requires higher vibrational energy.
C-H Stretch (sp³) 2850 – 2960MediumAliphatic stretch from the -CH₃ and -CH- groups of the side chain.
C=C Stretch 1480 – 1600Med – StrongAsymmetric stretching of the halogenated benzene ring.
C-F Stretch 1200 – 1250Very StrongExtreme electronegativity of F creates a massive dipole change during vibration.
C-O Stretch 1080 – 1120StrongC-O single bond stretching, characteristic of secondary alcohols.
C-Cl Stretch 1030 – 1096StrongAryl chloride stretching; heavier mass reduces frequency relative to C-F.
C-Cl Stretch (Low) 600 – 800StrongSecondary heavy-atom stretching modes in the fingerprint region.
C-H OOP Bending 800 – 900StrongOut-of-plane bending specific to 1,2,5-trisubstituted benzene rings.

Self-Validating Experimental Protocol: ATR-FTIR

To obtain a high-fidelity spectrum of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol,7 is the preferred methodology. ATR eliminates the need for KBr pellet pressing, preventing moisture absorption artifacts that could obscure the critical O-H stretching region[7].

This protocol is designed as a self-validating system , ensuring that environmental or mechanical failures are caught before data interpretation.

Step 1: System Initialization & Environmental Baseline

  • Action: Purge the FTIR spectrometer with dry nitrogen. Perform a background scan (air) using a bare Diamond ATR crystal.

  • Causality & Validation: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹) strongly absorb IR radiation. The background scan acts as a system check; if residual water vapor peaks exceed a 0.01 absorbance threshold, the purge is failing, and the scan must be aborted to prevent spectral contamination[7].

Step 2: Sample Application & Contact Optimization

  • Action: Deposit 2–5 mg of the compound directly onto the diamond crystal. Apply consistent pressure using the ATR swivel press/anvil.

  • Causality & Validation: ATR relies on an "evanescent wave" penetrating a few micrometers into the sample. The refractive index difference between the diamond ( n≈2.4 ) and the organic sample ( n≈1.5 ) dictates this penetration. Intimate physical contact is required; if the overall maximum absorbance of the resulting spectrum is < 0.1 AU, contact is insufficient, and anvil pressure must be increased[8].

Step 3: Spectral Acquisition

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 to 64 interferograms.

  • Causality: Co-adding scans increases the signal-to-noise ratio (SNR). A diamond crystal is explicitly chosen over zinc selenide (ZnSe) because diamond allows transmission down to 400 cm⁻¹, which is critical for capturing the low-frequency C-Cl stretching vibrations[9].

Step 4: Data Processing & ATR Correction

  • Action: Apply an ATR correction algorithm and baseline flattening via the spectrometer's software.

  • Causality: In ATR spectroscopy, the penetration depth of the IR beam is wavelength-dependent (it penetrates deeper at lower wavenumbers). The correction algorithm normalizes the spectrum to resemble a standard transmission spectrum, ensuring accurate relative peak intensities for proper functional group assignment[7].

Analytical Workflow Visualization

The following diagram maps the logical flow and self-validating checkpoints of the ATR-FTIR protocol.

FTIR_Workflow N1 1. Environmental Baseline (N₂ Purge & Air Scan) N2 2. Sample Application (1-(5-Chloro-2-fluorophenyl)ethan-1-ol) N1->N2 Validate CO₂/H₂O Levels N3 3. ATR-FTIR Acquisition (Diamond Crystal, 4000-400 cm⁻¹) N2->N3 Apply Anvil Pressure N4 4. Evanescent Wave Interaction & Detection N3->N4 IR Beam Refraction N5 5. Spectral Processing (ATR Correction & Smoothing) N4->N5 Interferogram Generation N6 6. Peak Assignment (Halogen & Hydroxyl Profiling) N5->N6 Normalized Spectrum

Figure 1: Step-by-step ATR-FTIR analytical workflow for halogenated phenylethanol characterization.

References

  • CymitQuimica. "1-(5-CHLORO-2-FLUOROPHENYL)ETHAN-1-OL | Product Information." CymitQuimica. 1

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Scribd. 3

  • Yale-New Haven Teachers Institute. "Infrared Spectroscopy: A Key to Organic Structure." Yale University. 4

  • Socrates, G. "The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules." SciSpace. 6

  • MDPI. "Spectroscopic Investigations, Computational Analysis and Molecular Docking..." MDPI. 5

  • Bruker. "Attenuated Total Reflectance (ATR) - Principles and Applications." Bruker. 7

  • Anton Paar. "Attenuated total reflectance (ATR) Wiki." Anton Paar. 8

  • AZoLifeSciences. "ATR-FTIR: An Overview." AZoLifeSciences. 9

  • PMC. "Attenuated total reflection-Fourier transform infrared spectroscopy: a universal analytical technique." National Institutes of Health (NIH). 2

Sources

Foundational

Mechanistic Profiling and Synthetic Applications of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol: A Technical Whitepaper

Executive Summary In modern organic synthesis and drug development, halogenated chiral benzylic alcohols serve as critical bifunctional building blocks. 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 1344936-52-2 for the (R...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, halogenated chiral benzylic alcohols serve as critical bifunctional building blocks. 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 1344936-52-2 for the (R)-enantiomer)[1] is a highly versatile synthon that offers orthogonal reactivity profiles. This whitepaper provides an in-depth mechanistic analysis of its behavior in organic synthesis, focusing on the electronic causality that dictates its stereospecific activation and chemoselective late-stage functionalization.

By mapping the exact mechanisms of the Mitsunobu inversion and the Suzuki-Miyaura cross-coupling, this guide equips researchers with self-validating protocols to predictably manipulate this molecule without compromising its stereochemical integrity.

Electronic and Steric Causality: The "Why" Behind the Reactivity

The synthetic utility of 1-(5-chloro-2-fluorophenyl)ethan-1-ol is governed by the distinct electronic contributions of its substituents. Understanding these forces is critical for predicting its mechanistic behavior:

  • The 2-Fluoro Effect (Stereochemical Enforcement): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) through the σ -framework. If the benzylic hydroxyl group were to leave to form a carbocation (an SN​1 pathway), the resulting positive charge would be severely destabilized by the adjacent electron-withdrawing fluorine. Consequently, the activation energy for unimolecular dissociation is prohibitively high. This forces any substitution at the benzylic position to proceed strictly via a bimolecular SN​2 pathway, ensuring near-perfect inversion of stereochemistry and preventing racemization[2].

  • The 5-Chloro Effect (Orthogonal Functionalization): The carbon-chlorine (C–Cl) bond possesses a bond dissociation energy of ~81 kcal/mol, whereas the carbon-fluorine (C–F) bond is exceptionally strong at ~116 kcal/mol. This thermodynamic differential allows for highly chemoselective oxidative addition by Palladium(0) catalysts at the 5-position, leaving the 2-fluoro substituent and the benzylic stereocenter completely intact[3].

Core Mechanistic Pathways in Synthesis

Stereospecific Activation: The Mitsunobu Inversion

The Mitsunobu reaction is the premier method for converting the secondary alcohol of 1-(5-chloro-2-fluorophenyl)ethan-1-ol into esters, amines, or thioethers with complete stereochemical inversion[4].

Mechanism of Action:

  • Betaine Formation: Triphenylphosphine (PPh 3​ ) attacks the nitrogen of a dialkyl azodicarboxylate (e.g., DIAD), forming a zwitterionic betaine intermediate.

  • Pronucleophile Deprotonation: The strongly basic betaine deprotonates the acidic pronucleophile (e.g., a carboxylic acid, pKa < 13), generating a carboxylate anion[5].

  • Alkoxyphosphonium Generation: The benzylic alcohol attacks the positively charged phosphorus, displacing the hydrazine byproduct and forming a highly electrophilic alkoxyphosphonium ion.

  • SN​2 Displacement: The carboxylate anion executes a backside attack on the benzylic carbon. The strong P=O bond formation (driving force) expels triphenylphosphine oxide, yielding the inverted chiral product[4].

Mitsunobu_Mechanism A 1-(5-Chloro-2-fluorophenyl) ethan-1-ol B Betaine Intermediate (PPh3 + DIAD) A->B Activation C Alkoxyphosphonium Ion B->C Pronucleophile Deprotonation D SN2 Transition State (Nucleophile Attack) C->D Backside Attack E Inverted Chiral Product D->E - Ph3P=O

Figure 1: Mechanistic workflow of the Mitsunobu inversion for benzylic alcohols.

Late-Stage Functionalization: Chemoselective Suzuki-Miyaura Coupling

To build molecular complexity, the 5-chloro position can be arylated or alkylated via the Suzuki-Miyaura cross-coupling. By utilizing sterically demanding, electron-rich phosphine ligands (such as XPhos or PtBu 3​ ), the Pd(0) catalyst selectively inserts into the C–Cl bond[3]. The C–F bond remains inert, acting as a metabolic shield in pharmaceutical derivatives[6].

Suzuki_Cycle Pd Pd(0)L_n Active Catalyst OA Oxidative Addition (Selective at C-Cl) Pd->OA 1-(5-Chloro...) ethan-1-ol TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Halide Displacement RE Reductive Elimination TM->RE Intermediate Complex RE->Pd Catalyst Regeneration Prod 5-Aryl-2-fluoro Derivative RE->Prod Product Release

Figure 2: Catalytic cycle for the chemoselective Suzuki-Miyaura coupling at the 5-chloro position.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop systems, containing integrated analytical checkpoints to validate causality and reaction success.

Protocol 1: Chiral Inversion via Mitsunobu Esterification

Objective: Convert (R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol to its (S)-ester derivative.

  • Reagent Preparation: In an oven-dried Schlenk flask under Argon, dissolve 1.0 eq of (R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol and 1.2 eq of 4-nitrobenzoic acid in anhydrous THF (0.2 M). Add 1.2 eq of triphenylphosphine (PPh 3​ ). Cool the mixture to 0 °C.

  • Betaine Generation & Activation: Dropwise, add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) over 15 minutes. The solution will briefly turn yellow (betaine formation) before fading as the alkoxyphosphonium intermediate forms.

  • Displacement: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint:

    • TLC: Monitor the disappearance of the alcohol ( Rf​≈0.3 in 20% EtOAc/Hexane).

    • NMR: Isolate an aliquot and perform 31 P NMR. The presence of a singlet at ≈+29 ppm confirms the expulsion of triphenylphosphine oxide (Ph 3​ P=O), validating the SN​2 displacement.

    • Chiral HPLC: Analyze the purified ester against a racemic standard. The inductive effect of the 2-fluoro group ensures >98% ee (enantiomeric excess) by completely suppressing the SN​1 racemization pathway.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylate the 5-chloro position while preserving the benzylic alcohol and the 2-fluoro substituent.

  • Catalyst Pre-activation: In a glovebox, combine 2 mol% Pd 2​ (dba) 3​ and 4 mol% XPhos in anhydrous 1,4-dioxane. Stir for 10 minutes to generate the active monoligated Pd(0) species.

  • Oxidative Addition: Add 1.0 eq of 1-(5-chloro-2-fluorophenyl)ethan-1-ol, 1.5 eq of phenylboronic acid, and 2.0 eq of finely milled anhydrous K 3​ PO 4​ .

  • Coupling: Seal the vessel, remove from the glovebox, and heat to 80 °C for 12 hours.

  • Self-Validation Checkpoint:

    • GC-MS: Confirm the disappearance of the starting material ( m/z 174) and the emergence of the coupled product ( m/z 216).

    • 19 F NMR: The fluorine signal should shift slightly but remain a distinct multiplet, proving the C–F bond was not activated by the Palladium catalyst.

    • 1 H NMR: The benzylic CH-OH proton ( ≈5.1 ppm) remains intact, validating that the unprotected alcohol does not interfere with the cross-coupling under these specific basic conditions.

Quantitative Reactivity Data

The following table summarizes the expected quantitative outcomes when subjecting 1-(5-chloro-2-fluorophenyl)ethan-1-ol to various synthetic pathways, highlighting the efficiency of its orthogonal functional handles.

Reaction PathwayReagents / CatalystTarget Functional GroupTypical Yield (%)Enantiomeric Excess (ee %)Chemoselectivity
Mitsunobu Inversion PPh 3​ , DIAD, ArCOOHChiral Ester (Inverted)85 - 92> 98 (Inversion)Benzylic OH specific
Suzuki-Miyaura Pd 2​ (dba) 3​ , XPhos, ArB(OH) 2​ 5-Aryl derivative78 - 88> 99 (Retention)C–Cl over C–F
Buchwald-Hartwig Pd(OAc) 2​ , tBuBrettPhos, Amine5-Amino derivative70 - 82> 99 (Retention)C–Cl over C–F
Oxidation Dess-Martin PeriodinaneAcetophenone derivative> 95N/A (Achiral)OH specific

References

  • Title: (1R)-1-(5-chloro-2-fluorophenyl)
  • Title: (R)-1-(5-Chloro-2-fluorophenyl)
  • National Institutes of Health (NIH)
  • Master Organic Chemistry Title: Mitsunobu Reaction Source: Master Organic Chemistry URL
  • Title: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline (Chemoselectivity Principles)
  • Source: Journal of the American Chemical Society (JACS)

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(5-Chloro-2-fluorophenyl)ethan-1-ol as a Privileged Chiral Scaffold in Target-Oriented Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound Identifiers: CAS 1344936-52-2 (R)-enantiomer; CAS 958653-04-8 Racemate [1] Executive Summary & Pharmacophore Rationale In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound Identifiers: CAS 1344936-52-2 (R)-enantiomer; CAS 958653-04-8 Racemate [1]

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the spatial arrangement of functional groups is paramount to achieving target selectivity and metabolic stability. 1-(5-Chloro-2-fluorophenyl)ethan-1-ol has emerged as a highly versatile, privileged chiral building block. Its structural utility is defined by three distinct vectors, each offering specific mechanistic advantages:

  • The Ortho-Fluoro Substituent: The highly electronegative fluorine atom serves a dual purpose. First, it increases the metabolic stability of the phenyl ring against cytochrome P450-mediated oxidation. Second, it induces a conformational lock via dipole-dipole interactions when the scaffold is integrated into larger macrocycles or hinge-binding motifs, reducing the entropic penalty upon target binding.

  • The Chiral Secondary Alcohol: The 1-hydroxyethyl group provides a stereospecific handle. Through stereoinvertive displacement (e.g., the Mitsunobu reaction), this center can be converted into chiral ethers, amines, or thioethers with exquisite enantiomeric fidelity [2].

  • The Meta-Chloro Substituent: Unlike bromides or iodides, the aryl chloride is robust enough to survive early-stage synthetic transformations (orthogonal reactivity). It can later be activated for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using specialized electron-rich ligands [3, 4].

Synthetic Workflow & Strategy

The standard application of this building block involves a two-stage functionalization. First, the chiral alcohol is displaced to attach the core pharmacophore. Second, the aryl chloride is cross-coupled to append a solvent-exposed or deep-pocket binding moiety.

SynthWorkflow SM 1-(5-Chloro-2-fluorophenyl) ethan-1-ol (Chiral Scaffold) Mitsunobu Mitsunobu Reaction (Stereoinversion) SM->Mitsunobu Nucleophile, PPh3, DIAD Toluene, 0 °C to RT Intermediate Chiral Aryl Ether (C-O Bond Formed) Mitsunobu->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Ar-B(OH)2, Pd-Catalyst Base, 90 °C API Final API (Target Molecule) Suzuki->API

Fig 1. Two-stage synthetic workflow utilizing the chiral scaffold.

Core Protocol 1: Stereospecific Etherification via Mitsunobu Reaction

The Mitsunobu reaction allows for the coupling of the chiral alcohol with a pronucleophile (e.g., a phenol) with complete Walden inversion [2].

Causality & Experimental Choices
  • Reagent Selection: Diisopropyl azodicarboxylate (DIAD) is preferred over Diethyl azodicarboxylate (DEAD) because DIAD is a liquid at room temperature, offering safer handling and superior solubility in non-polar solvents.

  • Solvent Selection: Toluene is selected over THF. Non-polar solvents suppress the undesired E2 elimination pathway (which would yield a styrene derivative) and promote the SN2 inversion pathway.

  • Order of Addition: Adding DIAD last and dropwise at 0 °C controls the exothermic formation of the betaine intermediate, preventing thermal degradation of the active phosphonium species.

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Moisture must be strictly excluded to prevent the hydrolysis of the betaine intermediate.

  • Reagent Charging: Add (R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (1.0 equiv, 10 mmol), the target phenol (1.1 equiv), and triphenylphosphine (PPh3, 1.2 equiv) to the flask.

  • Solvent Addition: Dissolve the mixture in anhydrous toluene (0.2 M, 50 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes via a syringe pump. The solution will turn pale yellow as the betaine forms and reacts.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is self-validating and complete when the starting alcohol AUC is < 1.0%.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Resuspend the crude residue in a 9:1 mixture of Heptane:Ethyl Acetate (50 mL) and stir vigorously for 30 minutes. Filter the resulting white precipitate (triphenylphosphine oxide, TPPO). Purify the filtrate via silica gel chromatography.

  • Chiral Validation: Perform chiral HPLC on the purified product to confirm enantiomeric excess (ee). A successful run should yield > 98% ee.

Core Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Aryl chlorides possess a high bond dissociation energy (approx. 96 kcal/mol), making oxidative addition to standard Pd(0) catalysts sluggish [3, 4]. To overcome this, bulky, electron-rich phosphine ligands (e.g., XPhos) are required to lower the activation barrier.

Causality & Experimental Choices
  • Catalyst System: Pd2(dba)3 combined with XPhos ensures the formation of a highly active, monoligated Pd(0) species capable of inserting into the stubborn C-Cl bond.

  • Base & Solvent: K3PO4 in a 1,4-Dioxane/Water (4:1) mixture provides the necessary hydroxide/alkoxide equivalents to facilitate the transmetalation step without hydrolyzing the substrate.

  • Degassing: Oxygen rapidly oxidizes electron-rich phosphines and deactivates Pd(0). Rigorous sparging is non-negotiable.

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL Schlenk tube, combine the chiral aryl ether intermediate (1.0 equiv, 5 mmol), the arylboronic acid (1.5 equiv), Pd2(dba)3 (2.5 mol%), XPhos (5.0 mol%), and finely milled K3PO4 (3.0 equiv).

  • Degassing: Add 1,4-Dioxane (20 mL) and Deionized Water (5 mL). Submerge a sparging needle into the biphasic mixture and bubble ultra-pure Argon through the solution for 15 minutes.

  • Heating: Seal the tube and heat to 90 °C in a pre-equilibrated oil bath for 12 hours.

  • In-Process Control (IPC): Monitor via HPLC at 254 nm. The reaction is deemed complete when the aryl chloride intermediate is undetectable.

  • Metal Scavenging (Self-Validation): Cool to room temperature, dilute with EtOAc (30 mL), and add 1.0 g of SiliaMetS® Thiol (palladium scavenger). Stir at 40 °C for 2 hours. Filter through a pad of Celite. This ensures the final API contains < 10 ppm of residual palladium, a critical regulatory requirement.

  • Isolation: Wash the organic filtrate with brine, dry over Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

The following tables summarize the empirical optimization of both the Mitsunobu and Suzuki-Miyaura steps, demonstrating the causality behind the finalized protocols.

Table 1: Optimization of the Mitsunobu Reaction Conditions

EntrySolventPhosphineAzodicarboxylateTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1THFPPh3DEAD256294
2THFPPh3DIAD256895
3DCMPPh3DIAD254590
4ToluenePPh3DIAD0 to 2589 99
5ToluenePBu3TMAD0 to 257496

Note: Entry 4 conditions suppress E2 elimination and maximize stereoinversion fidelity.

Table 2: Ligand Screening for Suzuki-Miyaura Coupling of the Aryl Chloride

EntryPalladium SourceLigandBaseTemp (°C)Yield (%)
1Pd(PPh3)4None (PPh3 inherent)Na2CO390< 5 (No Reaction)
2Pd(OAc)2dppfK3PO49012
3Pd2(dba)3PCy3K3PO49065
4Pd2(dba)3RuPhosK3PO49082
5Pd2(dba)3XPhos K3PO49094

Note: Standard ligands (Entry 1, 2) fail to activate the aryl chloride. Buchwald ligands (Entry 4, 5) are required for efficient oxidative addition.

Biological Application & Pathway Visualization

Molecules derived from the 1-(5-chloro-2-fluorophenyl)ethan-1-ol scaffold are frequently utilized as ATP-competitive kinase inhibitors (e.g., targeting c-Met or ALK). The chiral methyl group precisely occupies the hydrophobic pocket adjacent to the hinge region, while the newly coupled biaryl system extends into the solvent-exposed channel.

Pathway Drug Scaffold-Derived Inhibitor ATP ATP Binding Pocket Drug->ATP Competitive Binding Kinase Target Kinase (e.g., c-Met) Kinase->ATP Signal1 PI3K / AKT Cascade ATP->Signal1 Phosphorylation Blocked Signal2 RAS / MAPK Cascade ATP->Signal2 Phosphorylation Blocked Effect Tumor Growth Arrest Signal1->Effect Apoptosis Induction Signal2->Effect Proliferation Halted

Fig 2. Pharmacological mechanism of scaffold-derived kinase inhibitors.

References

  • Wang, J. et al. "Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine." RSC Advances, 2025. URL:[Link]

  • Rowsell, B. et al. "The iron-catalysed Suzuki coupling of aryl chlorides." Nature Catalysis (Archived at White Rose Research Online), 2024. URL:[Link]

  • Arvela, R. K. et al. "The Suzuki Coupling of Aryl Chlorides under Microwave Heating." ResearchGate, 2025. URL:[Link]

Application

Application Note: Enantioselective Synthesis and Downstream Utilization of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol in Asymmetric Catalysis

Introduction & Scientific Context 1-(5-Chloro-2-fluorophenyl)ethan-1-ol is a highly valuable chiral secondary benzyl alcohol. The unique halogen substitution pattern (2-fluoro, 5-chloro) provides critical stereoelectroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

1-(5-Chloro-2-fluorophenyl)ethan-1-ol is a highly valuable chiral secondary benzyl alcohol. The unique halogen substitution pattern (2-fluoro, 5-chloro) provides critical stereoelectronic properties—such as enhanced lipophilicity, metabolic stability, and specific halogen-bonding capabilities—making it a privileged building block in the development of central nervous system (CNS) agents and kinase inhibitors. In asymmetric catalysis, this compound serves a dual role: it is both a benchmark target for evaluating the efficiency of asymmetric transfer hydrogenation (ATH) and a versatile chiral auxiliary/intermediate for downstream stereospecific synthesis[1].

Part I: Catalytic Asymmetric Synthesis (The Upstream Process)

Mechanism & Causality

The synthesis of enantiopure (1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol from its corresponding prochiral ketone is most efficiently achieved via Asymmetric Transfer Hydrogenation (ATH) using the classic Noyori-Ikariya catalyst, RuCl(p-cymene)[(S,S)-TsDPEN][2].

Causality behind experimental choices:

  • Bifunctional Outer-Sphere Mechanism: Unlike traditional inner-sphere hydrogenation, the Noyori-Ikariya catalyst operates via an outer-sphere mechanism[1]. The metal (Ru) and the ligand (NH of TsDPEN) simultaneously deliver a hydride and a proton to the carbonyl group through a highly organized six-membered pericyclic transition state[1]. This avoids the need for the bulky halogenated substrate to directly coordinate to the ruthenium center, which would otherwise be sterically hindered by the ortho-fluoro substituent.

  • Azeotropic Formic Acid/Triethylamine (TEAF) vs. Isopropanol: While isopropanol is a common hydrogen donor, the reaction is reversible and can lead to dynamic kinetic resolution issues or enantiomeric erosion[3]. By using a 5:2 mixture of formic acid and triethylamine, the reduction is driven to completion by the irreversible extrusion of CO₂ gas, providing a higher thermodynamic driving force and preventing product racemization over time[1].

ATH_Mechanism Ru_Precatalyst RuCl(p-cymene)(TsDPEN) Precatalyst Active_Cat 16e- Ru Amido Complex (Active Catalyst) Ru_Precatalyst->Active_Cat Base (-HCl) Ru_Hydride 18e- Ru Hydride Complex (H-Donor Added) Active_Cat->Ru_Hydride HCOOH/NEt3 (-CO2) TS Six-Membered Pericyclic Transition State Ru_Hydride->TS + Ketone Ketone 1-(5-Chloro-2-fluorophenyl) ethanone TS->Active_Cat - Product Product (1S)-1-(5-Chloro-2-fluorophenyl) ethan-1-ol TS->Product

Caption: The outer-sphere bifunctional catalytic cycle of Ru-catalyzed ATH.

Protocol 1: Self-Validating ATH Synthesis

This protocol is designed as a self-validating system; the extremely low catalyst loading ensures that any moisture or impurities in the system will stall the reaction, preventing the generation of false-positive yields.

  • Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, dissolve 1-(5-Chloro-2-fluorophenyl)ethanone (10.0 mmol) in anhydrous DMF (10 mL)[1].

  • Catalyst Activation: Add (S,S)-RuCl(p-cymene)(TsDPEN) (0.05 mmol, 0.5 mol%)[1].

  • H-Donor Addition: Slowly add a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 3.0 mL). Caution: Exothermic reaction with gas (CO₂) evolution.

  • Reaction & Monitoring: Stir at 40 °C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and Gas Chromatography (GC). The irreversible nature of the TEAF system should push conversion >99% within 4-6 hours[1].

  • Quench & Workup: Quench with water (20 mL), extract with ethyl acetate (3 x 15 mL). Wash the combined organics with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄[1].

  • Validation (Chiral HPLC): Analyze the crude product using a chiral stationary phase (e.g., Chiralcel OD-H). The expected enantiomeric excess (ee) is >98% for the (1S)-enantiomer.

Quantitative Data: ATH Optimization Summary
Hydrogen DonorSolventTemp (°C)Time (h)Conversion (%)ee (%)
IsopropanoliPrOH25247892
IsopropanoliPrOH80128588 (Erosion)
HCOOH/NEt₃ (5:2)DMF406>9998
HCOOH/NEt₃ (5:2)Neat404>9999

Part II: Application as a Chiral Building Block (The Downstream Process)

Mechanism & Causality

Once the enantiopure (1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol is isolated, it acts as a highly effective chiral building block. A prominent application in drug development is its use in the stereospecific Mitsunobu reaction to form chiral ethers or amines.

Causality behind experimental choices: The Mitsunobu reaction proceeds with complete Walden inversion (Sₙ2 mechanism). By starting with the (1S)-alcohol, researchers can reliably access the (1R)-configured ether or amine. The electron-withdrawing nature of the 5-chloro and 2-fluoro groups slightly increases the acidity of the benzylic proton, but more importantly, it stabilizes transient carbocation character. Therefore, strict temperature control (0 °C) is required to prevent Sₙ1-mediated racemization during the activation of the alcohol by the phosphonium intermediate.

Workflow A Prochiral Ketone Starting Material B Ru-ATH (S,S)-TsDPEN A->B C (1S)-Alcohol >99% ee B->C D Mitsunobu Inversion (SN2) C->D E (1R)-Chiral Ether API Intermediate D->E

Caption: Stereochemical workflow from prochiral ketone to (1R)-API intermediate.

Protocol 2: Stereospecific Mitsunobu Etherification
  • Reagent Mixing: In a dry flask under argon, dissolve (1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol (5.0 mmol), a phenolic nucleophile (e.g., 4-methoxyphenol, 5.5 mmol), and triphenylphosphine (PPh₃, 6.0 mmol) in anhydrous THF (25 mL).

  • Temperature Control (Critical): Cool the mixture to exactly 0 °C using an ice bath. Causality Check: The electron-withdrawing halogens on the phenyl ring make the benzylic position susceptible to Sₙ1 ionization if the temperature is too high, which would lead to catastrophic loss of enantiopurity.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 6.0 mmol) dropwise over 30 minutes. The slow addition ensures the concentration of the activated phosphonium intermediate remains low, favoring the bimolecular Sₙ2 displacement.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation & Isolation: Concentrate the mixture. Precipitate the triphenylphosphine oxide byproduct by adding cold diethyl ether/hexane (1:1) and filtering. Purify the filtrate via flash chromatography. Validate the stereochemical inversion (to the 1R-ether) via polarimetry and chiral HPLC (expected ee >97%).

References

  • Title: Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation Source: ACS Omega URL: [Link]

  • Title: Kinetic resolution (Noyori asymmetric hydrogenation) Source: Wikipedia URL: [Link]

Sources

Method

Application Notes and Protocols for Derivatization of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol in Drug Discovery

Introduction: Strategic Derivatization of a Privileged Scaffold In the landscape of modern drug discovery, the strategic modification of core molecular scaffolds is a cornerstone of lead optimization and the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Derivatization of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic modification of core molecular scaffolds is a cornerstone of lead optimization and the development of new chemical entities. The compound 1-(5-Chloro-2-fluorophenyl)ethan-1-ol is a valuable building block, presenting multiple avenues for chemical diversification. Its structure, featuring a secondary benzylic alcohol and a halogenated aromatic ring, offers two distinct and chemically orthogonal handles for derivatization. The presence of the chloro and fluoro substituents on the phenyl ring is of particular interest, as fluorine-containing molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] This guide provides an in-depth exploration of key derivatization techniques applicable to this scaffold, complete with detailed protocols, mechanistic insights, and comparative data to inform experimental design in a drug discovery context.

The derivatization of this molecule can be approached through two primary vectors: modification of the secondary alcohol and functionalization of the aromatic ring. This allows for a modular approach to library synthesis, enabling a systematic exploration of the chemical space around the core scaffold.

Sources

Application

High-Efficiency Chiral Resolution of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol: A Guide to Enzymatic and Chromatographic Methodologies

The user wants a detailed application note and protocol for the chiral resolution of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol. This requires me to act as a Senior Application Scientist and create a comprehensive guide with...

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Author: BenchChem Technical Support Team. Date: April 2026

The user wants a detailed application note and protocol for the chiral resolution of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol. This requires me to act as a Senior Application Scientist and create a comprehensive guide with a focus on scientific integrity and practical application.

Here's a breakdown of the steps I need to take:

  • Gather Information: I have already performed a series of Google searches. The results provide a good foundation on:

    • Enzymatic Resolution: Several articles discuss the use of lipases, particularly Candida antarctica lipase B (CALB), for the kinetic resolution of secondary alcohols.[1][2][3][4][5][6][7][8][9][10] This is a very common and effective method. The principles of kinetic resolution (acylating one enantiomer faster than the other) are well-described.

    • Chromatographic Separation (Chiral HPLC): The search results also point to chiral HPLC as a powerful technique for separating enantiomers.[11][12][][14][15][16][17] There is information on chiral stationary phases (CSPs) like those based on cellulose and amylose (e.g., Chiralpak AD, AS, etc.).

    • Compound Information: I found the CAS numbers for the racemic compound[18] and its individual enantiomers ((R)- and (S)-forms).[19][20][21] This confirms its existence and commercial availability, which is important for a practical protocol.

    • Importance of Chirality: Several sources highlight the significance of chirality in drug development, which provides context for the introduction.[22][23][24][25]

  • Structure the Application Note: I will use the "full editorial control" directive to create a logical flow, not a rigid template. A good structure would be:

    • Title: Clear and descriptive.

    • Abstract/Introduction: Explain the importance of chiral alcohols, specifically 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, in medicinal chemistry and drug development. Briefly introduce the two main resolution methods to be discussed.

    • Part 1: Enzymatic Kinetic Resolution:

      • Principle of the Method: Explain how lipases like CALB enantioselectively acylate one enantiomer, allowing for separation. Mention the concept of kinetic resolution and the theoretical 50% yield for a single enantiomer.

      • Detailed Protocol: A step-by-step guide for a lab-scale resolution. This will include reagents, equipment, reaction setup, workup, and purification. I'll need to specify a suitable acyl donor (e.g., vinyl acetate) and solvent (e.g., hexane or toluene), based on the literature.[7]

      • Workflow Diagram (Graphviz): A DOT graph illustrating the process from racemic alcohol to separated enantiomers.

    • Part 2: Chiral HPLC for Analysis and Purification:

      • Principle of the Method: Briefly explain how chiral stationary phases (CSPs) work to separate enantiomers based on the formation of transient diastereomeric complexes.[14]

      • Analytical Method Protocol: A step-by-step guide for determining the enantiomeric excess (e.e.) of the products from the enzymatic resolution. This will include column selection (e.g., a polysaccharide-based column like Chiralpak AD-H or similar, which are common for aromatic alcohols[15]), mobile phase composition, flow rate, and detection wavelength.

      • Preparative Method Considerations: Briefly discuss how the analytical method can be scaled up for purification purposes.

      • Workflow Diagram (Graphviz): A DOT graph showing the separation of enantiomers on a chiral column.

    • Data Presentation:

      • Table of Expected Results: A table summarizing key parameters for the enzymatic resolution (e.g., enzyme, acyl donor, solvent, temperature, time, expected conversion, and e.e.). This will be synthesized from the general knowledge in the search results.

    • Expert Insights & Troubleshooting:

      • Explain the "why" behind certain steps (e.g., why use an irreversible acyl donor like vinyl acetate, why use an organic solvent, potential issues like slow reaction or low enantioselectivity, and how to address them).

    • References: A complete, numbered list of all cited sources with clickable URLs.

  • Synthesize and Write the Content:

    • Introduction: I'll use information from sources discussing the importance of chirality in pharmaceuticals.[22][23][24][25]

    • Enzymatic Protocol: I'll adapt a general protocol for lipase-catalyzed resolution of secondary alcohols[7] to the specific substrate. I will specify Novozym 435 (immobilized CALB) as it's a very common and robust commercial enzyme.[4][5][6] Vinyl acetate is a good choice for the acyl donor as its byproduct (acetaldehyde, which tautomerizes from vinyl alcohol) is volatile and doesn't interfere with the equilibrium.

    • HPLC Protocol: I'll propose a standard normal-phase HPLC method, as this is very common for polysaccharide-based CSPs.[11][17] A mobile phase of hexane/isopropanol is a standard starting point.

    • Diagrams (Graphviz): I will create two DOT graphs. One for the enzymatic workflow and one for the HPLC separation principle. I will adhere strictly to the specified formatting rules (width, colors, contrast).

    • Citations: I will carefully place citations at the end of sentences that rely on information from the search results.

    • References Section: I will format the reference list correctly with titles, sources, and verified URLs.

  • Final Review: I will read through the entire document to ensure it meets all the core requirements: editorial control, scientific integrity (E-E-A-T), in-text citations, a complete reference list, data tables, and correctly formatted Graphviz diagrams. The tone will be authoritative and helpful, as expected from a Senior Application Scientist.An Application Note for Drug Development Professionals

Abstract

The stereochemical configuration of drug molecules is a critical determinant of their pharmacological activity and safety profiles.[22][23][24] Enantiomerically pure intermediates are therefore essential in modern pharmaceutical synthesis. This application note provides a detailed laboratory protocol for the chiral resolution of the racemic secondary alcohol, 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, a key structural motif in various pharmacologically active compounds. We present two robust and complementary methods: enzymatic kinetic resolution using Candida antarctica Lipase B (CALB) and analytical-to-preparative scale separation via Chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, step-by-step protocols, and troubleshooting insights are provided to guide researchers in achieving high enantiomeric purity.

Introduction: The Imperative of Chirality in Drug Design

Chirality is a fundamental property of molecules in biological systems. Enzymes, receptors, and other protein targets are inherently chiral, leading to often profound differences in the way enantiomers of a drug molecule interact with the body.[25] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, have a different activity, or even be toxic.[22] Consequently, regulatory bodies and pharmaceutical developers increasingly prioritize the development of single-enantiomer drugs to enhance therapeutic indices and reduce patient risk.[23][25]

1-(5-Chloro-2-fluorophenyl)ethan-1-ol is a valuable chiral building block. Its resolution into single enantiomers, (R)- and (S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol, is a crucial step for the asymmetric synthesis of advanced drug candidates. This guide details two gold-standard techniques to achieve this separation efficiently.

Part 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation

Principle of the Method

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. Lipases, particularly Candida antarctica Lipase B (CALB), are widely used for their ability to catalyze reactions in organic solvents and their broad substrate scope, including secondary alcohols.[3][5]

The principle of kinetic resolution relies on the difference in reaction rates between two enantiomers with the chiral catalyst (the enzyme). In the presence of an acyl donor, the lipase will preferentially acylate one enantiomer of the racemic alcohol, leaving the other, slower-reacting enantiomer unreacted.[7] By stopping the reaction at or near 50% conversion, one can theoretically isolate the unreacted alcohol and the acylated product (the ester) in high enantiomeric excess (e.e.). The use of an irreversible acyl donor, such as vinyl acetate, is advantageous as it prevents the reverse reaction (hydrolysis) and drives the process forward.

G cluster_0 Enzymatic Kinetic Resolution Workflow cluster_1 Isolated Products racemate Racemic Alcohol (R/S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol reagents Immobilized Lipase (CALB) + Vinyl Acetate + Organic Solvent reaction Enantioselective Acylation (Reaction stopped at ~50% conversion) racemate->reaction reagents->reaction mixture Product Mixture reaction->mixture separation Chromatographic Separation (e.g., Silica Gel Column) mixture->separation product1 Unreacted Alcohol (e.g., S-Enantiomer) High e.e. separation->product1 product2 Acylated Alcohol (Ester) (e.g., R-Enantiomer) High e.e. separation->product2

Figure 1: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is designed for a laboratory scale of approximately 10 mmol of racemic alcohol.

Materials and Reagents:

  • Racemic 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8)[18]

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., Hexane, Toluene, or Methyl tert-butyl ether (MTBE))

  • Diatomaceous earth (e.g., Celite®) for filtration

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (1.75 g, 10 mmol).

  • Solvent and Reagents: Dissolve the alcohol in 50 mL of anhydrous hexane. Add immobilized CALB (e.g., Novozym® 435, ~175 mg, 10% w/w of substrate).

  • Initiate Reaction: Add vinyl acetate (1.84 mL, 20 mmol, 2 equivalents) to the mixture. Seal the flask and place it in a temperature-controlled water bath set to 30-40°C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 6, and 24 hours) and analyzing them by chiral HPLC (see Part 2) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The target is to stop the reaction as close to 50% conversion as possible to maximize the e.e. of both products.

  • Reaction Quench and Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme through a pad of diatomaceous earth. Wash the enzyme and the pad with a small amount of the reaction solvent. The enzyme can often be washed and reused.

  • Workup: Concentrate the filtrate using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purification: The resulting mixture of the unreacted alcohol and the newly formed ester can be readily separated by standard silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective. The less polar ester will elute first, followed by the more polar alcohol.

  • Characterization: Collect the fractions, combine them based on TLC or HPLC analysis, and remove the solvent under reduced pressure. Analyze the purified alcohol and ester by chiral HPLC to confirm their enantiomeric excess. The ester can be hydrolyzed back to the alcohol using a simple base-catalyzed hydrolysis if desired.

Part 2: Chiral HPLC for Analysis and Purification

Principle of the Method

Chiral HPLC is the most widely used technique for determining the enantiomeric purity of chiral compounds and for preparative-scale separations.[12] The method relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[][14] Due to differences in the stability of these complexes, one enantiomer is retained longer than the other, resulting in their separation into two distinct peaks. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly versatile and effective for a wide range of compounds, including aromatic alcohols.[11]

G cluster_0 Chiral HPLC Separation Principle injection Injection of Racemic Mixture (R+S) column Chiral Stationary Phase (CSP) Forms transient diastereomeric complexes injection->column separation Differential Interaction (R-CSP vs. S-CSP stability differs) column->separation detection Detector separation->detection chromatogram Resulting Chromatogram (Two separated peaks) detection->chromatogram

Figure 2: Principle of enantiomer separation by Chiral HPLC.

Protocol: Analytical Chiral HPLC Method

This method is suitable for monitoring the enzymatic resolution and determining the final enantiomeric excess of the products.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column: A polysaccharide-based CSP is recommended. For example, a Chiralpak® AD-H or Chiralcel® OD-H column (or equivalent).

  • HPLC-grade solvents: Hexane and Isopropanol (IPA)

  • Sample for analysis (dissolved in mobile phase)

Procedure:

  • Column Installation and Equilibration: Install the chiral column according to the manufacturer's instructions. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation: Prepare a mobile phase mixture of Hexane and Isopropanol. A typical starting condition is 90:10 (Hexane:IPA, v/v). The optimal ratio may need to be determined empirically to achieve baseline separation.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5-10 µL

  • Sample Preparation: Prepare a dilute solution of the sample (racemic standard, unreacted alcohol, or ester fraction) in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

  • Analysis: Inject the racemic standard first to determine the retention times of both enantiomers. Subsequently, inject the samples from the enzymatic resolution to determine the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

    • Where Area1 is the area of the major enantiomer peak and Area2 is the area of the minor enantiomer peak.

Preparative Scale-Up: This analytical method can be scaled up for purification by using a larger diameter preparative chiral column and increasing the flow rate and injection volume proportionally.

Data Summary and Expected Results

The following table summarizes typical conditions and expected outcomes for the enzymatic resolution of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol.

ParameterCondition / ValueRationale & Expert Insights
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)Highly robust, selective, and commercially available. Immobilization simplifies removal and recycling.[4][5]
Substrate rac-1-(5-Chloro-2-fluorophenyl)ethan-1-olThe target molecule for resolution.
Acyl Donor Vinyl AcetateAn irreversible donor that drives the reaction to completion and avoids product inhibition.[7]
Solvent Anhydrous Hexane or MTBEA non-polar organic solvent is necessary for lipase activity and prevents unwanted hydrolysis.[3]
Temperature 30 - 40°CProvides a good balance between reaction rate and enzyme stability.
Reaction Time 4 - 24 hoursMust be optimized by monitoring conversion to achieve the target of ~50%.
Expected Conversion ~50%The theoretical maximum yield for one enantiomer in a kinetic resolution is 50%.[7]
Expected e.e. >95%CALB is known for its high enantioselectivity with secondary alcohols, often yielding e.e. values >95%.[1][2]

Troubleshooting and Expert Insights

  • Low Reaction Rate: If the conversion is slow, slightly increase the temperature (e.g., to 45°C) or increase the enzyme loading (e.g., to 15% w/w). Ensure the solvent is anhydrous, as water can inhibit the enzyme.

  • Low Enantioselectivity (e.e.): This can occur if the reaction is allowed to proceed far beyond 50% conversion. Precise monitoring is key. Alternatively, the choice of solvent can influence selectivity; screening other solvents like toluene or diisopropyl ether may be beneficial.

  • Poor HPLC Resolution: If peaks are not baseline-separated, adjust the mobile phase composition. Decreasing the percentage of the polar modifier (IPA) will generally increase retention time and improve resolution. Conversely, increasing it will shorten the analysis time.

  • Why Separate Alcohol and Ester? The unreacted alcohol and the acylated ester have significantly different polarities, making their separation on a standard silica gel column straightforward and efficient. This is a primary advantage of the acylation approach over enzymatic hydrolysis of a racemic ester.

Conclusion

The chiral resolution of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol can be achieved with high efficiency and enantiopurity using the methodologies described. Enzymatic kinetic resolution with CALB offers a scalable, cost-effective, and "green" approach for producing both enantiomers. Complementary to this, chiral HPLC serves as an indispensable tool for accurate analysis of enantiomeric purity and as a viable option for direct purification at both analytical and preparative scales. The combination of these techniques provides a robust platform for the synthesis of enantiomerically pure intermediates, a critical requirement in the modern drug development pipeline.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2011). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry, 9(1), 81–82. [Link]

  • Gawande, M. B., & Parvinder, S. (2000). Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica. Journal of the American Oil Chemists' Society, 77(10), 1015–1019. [Link]

  • Alcalde, M., et al. (2005). Multi-Choice Enzymatic Resolutions of Racemic Secondary Alcohols Using Candida antarctica Lipase B. A Collaborative Experiment. Journal of Chemical Education, 82(6), 930. [Link]

  • ResearchGate. (n.d.). Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica. [Link]

  • Todea, A., et al. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 17(11), 12793–12806. [Link]

  • Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1441-1446. [Link]

  • Singh-Pillay, S., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(6), 469-475. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Organic Syntheses. (n.d.). Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate. [Link]

  • McConnell, O., et al. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. Chirality, 19(9), 716-30. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Broo, A., & Brive, L. (2017). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 17(18), 2046-2055. [Link]

  • de Souza, R. O. M. A., et al. (2014). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 25(11), 2096-2101. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]

  • De Groot, A., et al. (1994). Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron Letters, 35(51), 9579-9582. [Link]

  • Al-Khafaji, K., & Taskin, T. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25, 6543-6556. [Link]

  • Allen, J. V., et al. (1998). Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. Tetrahedron: Asymmetry, 9(2), 337-343. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. [Link]

  • MolMater. (n.d.). Chiral Resolution. [Link]

  • NextSDS. (n.d.). (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol — Chemical Substance Information. [Link]

  • Nesterov, V. M., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 969. [Link]

  • Peng, S., et al. (2024). Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. LabMed Discovery. [Link]

  • Kannappan, V. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve percentage yield in 1-(5-Chloro-2-fluorophenyl)ethan-1-OL synthesis

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol. Our focus is on practical, field-tested solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol. Our focus is on practical, field-tested solutions to common challenges that directly impact reaction yield and product purity. We will explore the two primary synthetic routes: the reduction of 5-chloro-2-fluoroacetophenone and the Grignard addition of a methyl group to 5-chloro-2-fluorobenzaldehyde.

Section 1: Troubleshooting Low Yields - A Diagnostic Approach

Low percentage yield is the most common issue in multi-step organic synthesis. Before modifying a protocol, it's crucial to diagnose the root cause. This workflow provides a logical pathway for identifying and resolving yield-related problems.

Low_Yield_Troubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (GC/MS, NMR) Start->CheckPurity ReactionType Which Synthetic Route? CheckPurity->ReactionType If pure... Grignard Grignard Reaction ReactionType->Grignard Grignard Reduction Ketone Reduction ReactionType->Reduction Reduction GrignardConditions Check Anhydrous Conditions: - Flame-dried glassware? - Anhydrous solvent? - Inert atmosphere (N2/Ar)? Grignard->GrignardConditions ReducerActivity Verify Reducing Agent Activity: - Fresh NaBH4/LiAlH4? - Correct stoichiometry? Reduction->ReducerActivity MgActivation Assess Magnesium Activation: - Shiny turnings? - Used iodine crystal or 1,2-dibromoethane? GrignardConditions->MgActivation If dry... SideReactionsG Investigate Side Reactions: - Wurtz coupling? - Quenching by acidic protons? MgActivation->SideReactionsG If active... Purification Review Purification Step: - Losses during chromatography? - Co-elution with byproducts? SideReactionsG->Purification ReactionParams Optimize Reaction Parameters: - Adequate reaction time? - Optimal temperature? ReducerActivity->ReactionParams If active... WorkupLoss Analyze Work-up Procedure: - Incomplete extraction? - Product decomposition during quench? ReactionParams->WorkupLoss If optimized... WorkupLoss->Purification Solution Implement Corrective Actions & Rerun Experiment Purification->Solution

Caption: Diagnostic workflow for troubleshooting low product yield.

Section 2: FAQs for Ketone Reduction Route

The reduction of 5-chloro-2-fluoroacetophenone is often favored for its operational simplicity. The most common reducing agent for this transformation is sodium borohydride (NaBH₄).

Q1: My TLC analysis shows a significant amount of unreacted ketone even after the recommended reaction time. What is the primary cause?

A1: This issue typically points to insufficient or deactivated reducing agent. Sodium borohydride is sensitive to moisture and can degrade over time.

  • Causality: NaBH₄ reacts with water and alcohols, albeit slower than with carbonyls, which reduces its effective concentration. Old or improperly stored NaBH₄ may have significantly reduced activity.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Always use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator.

    • Increase Stoichiometry: A modest increase in the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.0 eq.) can help drive the reaction to completion.

    • Temperature Control: While often run at room temperature or 0 °C, ensure the temperature hasn't dropped excessively, which would slow the reaction rate. For stubborn reductions, a slight increase in temperature may be warranted, but must be monitored to avoid side reactions.

Q2: The reaction appears complete by TLC, but my isolated yield after work-up is poor. Where could I be losing my product?

A2: Product loss during the work-up and extraction phase is common. The target alcohol has some water solubility, and improper quenching or extraction can lead to significant losses.

  • Causality: The work-up for a NaBH₄ reduction typically involves quenching with an acid to neutralize the borate salts. If the pH becomes too acidic, the tertiary alcohol could be susceptible to dehydration or other acid-catalyzed side reactions. Furthermore, inefficient extraction will leave the product in the aqueous layer.

  • Troubleshooting Protocol:

    • Careful Quenching: Cool the reaction mixture in an ice bath and quench slowly with a saturated solution of ammonium chloride (NH₄Cl) instead of a strong acid. This provides a milder work-up and minimizes the risk of acid-catalyzed side reactions.

    • Optimize Extraction: The product, 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, has polarity due to the hydroxyl group. Use a solvent like ethyl acetate or dichloromethane for extraction and perform at least 3-4 extractions to ensure complete removal from the aqueous phase.

    • Brine Wash: After combining the organic layers, wash with a saturated sodium chloride solution (brine). This helps to remove residual water and can improve the phase separation.[1]

    • Drying and Evaporation: Dry the organic layer thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄ before concentrating the solvent under reduced pressure. Avoid excessive heat during solvent evaporation, as the product may have some volatility.

Section 3: Troubleshooting Guide for the Grignard Reaction Route

The Grignard reaction is a powerful C-C bond-forming reaction but is highly sensitive to reaction conditions.[2][3] The synthesis would typically involve reacting the Grignard reagent of methyl bromide (CH₃MgBr) with 5-chloro-2-fluorobenzaldehyde.

Q1: I'm struggling to initiate the Grignard reagent formation. The magnesium turnings are not reacting with my alkyl halide. What's wrong?

A1: This is a classic Grignard problem, almost always stemming from two issues: moisture or an unactivated magnesium surface. Grignard reagents are potent bases and will react with even trace amounts of water.[4][5]

  • Causality: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide. Moisture (a protic solvent) will protonate and destroy the Grignard reagent as it forms.[3]

  • Troubleshooting Protocol:

    • Rigorous Drying: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[6] The solvent (typically anhydrous diethyl ether or THF) must be truly anhydrous.[2][3]

    • Magnesium Activation:

      • Use fresh, shiny magnesium turnings. If they appear dull, the surface is oxidized.

      • Add a small crystal of iodine. The iodine reacts with the magnesium surface, exposing fresh metal.[6]

      • Alternatively, add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, activating the surface.

    • Initiation: Add a small amount of the alkyl halide to the magnesium suspension and gently warm the mixture. You can also use a stirring rod to crush some of the magnesium turnings to expose a fresh surface. A successful initiation is often indicated by the appearance of bubbles or a cloudy grey color.[1]

Q2: My Grignard reaction is producing a significant amount of a homocoupled (Wurtz) byproduct instead of my desired alcohol. How can I suppress this side reaction?

A2: Wurtz-type coupling is a major side reaction where the Grignard reagent reacts with the starting alkyl halide.[6] This is particularly problematic with more reactive halides.

  • Causality: The mechanism involves the nucleophilic attack of the Grignard reagent on another molecule of the alkyl halide. This can be exacerbated by high local concentrations of the alkyl halide or elevated temperatures.

  • Troubleshooting Steps:

    • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors its reaction with the magnesium surface over reaction with an already-formed Grignard molecule.[6]

    • Temperature Control: Maintain a gentle reflux during the Grignard formation. Do not overheat, as this can increase the rate of side reactions.

    • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for forming Grignard reagents as it can better solvate and stabilize the reagent.[6]

Q3: The final yield is low, and I suspect the Grignard reagent is being quenched during the addition to the aldehyde. What are the likely causes?

A3: Besides adventitious water, the aldehyde itself can be a source of problems.

  • Causality: The aldehyde starting material must be pure and anhydrous. Any acidic impurities will quench the Grignard reagent. Furthermore, if the aldehyde has an α-proton, the Grignard reagent can act as a base and deprotonate it to form an enolate, which consumes the reagent without forming the desired alcohol.

  • Troubleshooting Steps:

    • Purify the Aldehyde: Ensure the 5-chloro-2-fluorobenzaldehyde is pure. If necessary, distill it before use.

    • Inverse Addition: For particularly sensitive substrates, a technique called "inverse addition" can be used. The Grignard reagent is cooled in an ice bath, and the aldehyde solution is added slowly to it. This ensures the Grignard is always in excess, minimizing the chance of enolization.

    • Low Temperature: Perform the addition of the aldehyde to the Grignard reagent at 0 °C or even lower temperatures (e.g., -30 °C in THF) to minimize side reactions.[7]

Section 4: Comparative Analysis and Optimized Protocols

Method Selection
ParameterKetone Reduction (NaBH₄)Grignard Reaction
Starting Material 5-chloro-2-fluoroacetophenone5-chloro-2-fluorobenzaldehyde
Typical Yield 80-95%[8]40-80% (highly variable)[6]
Complexity LowHigh
Sensitivity Moderately sensitive to waterExtremely sensitive to water/air
Cost Generally lowerCan be higher due to anhydrous solvents and reagents
Key Advantage Reliable, robust, and high-yieldingPowerful C-C bond formation
Optimized Protocol 1: Reduction of 5-chloro-2-fluoroacetophenone
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-fluoroacetophenone (1.0 eq.) in methanol at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5-10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel if necessary.[9]

Reduction_Workflow Start Dissolve Ketone in MeOH Cool Cool to 0°C Start->Cool Add Add NaBH4 Portion-wise Cool->Add React Stir at 0°C -> RT Add->React Quench Quench with Sat. NH4Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify

Caption: Experimental workflow for the ketone reduction protocol.

References

  • Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]

  • Why would a Grignard reagent react with both acetophenone and acetone, and does that make it less useful for distinguishing them? (n.d.). Quora. Retrieved from [Link]

  • Li, J., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5721. Retrieved from [Link]

  • Grignard Reagent and Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Reduction of a ketone using sodium borohydride. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 1-(5-phenylthien-2-yl)-2-chloro-2-(4-chlorophenyl)ethene. (n.d.). PrepChem.com. Retrieved from [Link]

  • Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Development of an Optimized Process for 2,4-Dichloro-5-fluoroacetophenone. (2024, July 24). ACS Publications. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Houston. Retrieved from [Link]

Sources

Optimization

Optimizing enantiomeric excess (ee) for 1-(5-Chloro-2-fluorophenyl)ethan-1-OL reactions

Welcome to the Technical Support Center for chiral alcohol synthesis. As a Senior Application Scientist, I have designed this guide to address the specific stereoelectronic challenges associated with synthesizing 1-(5-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral alcohol synthesis. As a Senior Application Scientist, I have designed this guide to address the specific stereoelectronic challenges associated with synthesizing 1-(5-Chloro-2-fluorophenyl)ethan-1-ol .

The presence of an ortho-fluoro and meta-chloro substituent on the acetophenone precursor creates a highly electron-deficient carbonyl. While this accelerates hydride transfer, it also complicates enantiofacial discrimination due to competing dipole interactions and altered steric profiles in the catalyst binding pockets. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you achieve >99% enantiomeric excess (ee).

Part 1: Diagnostic Workflow for Enantiomeric Optimization

Before diving into specific troubleshooting, use the diagnostic decision tree below to isolate the root cause of your ee erosion based on your chosen catalytic platform.

Diagnostic_Workflow Start Low ee in 1-(5-Chloro-2-fluorophenyl)ethan-1-ol? Method Which reduction method are you utilizing? Start->Method KRED Biocatalysis (KRED / ADH) Method->KRED ATH Chemocatalysis (Ru-ATH) Method->ATH CBS Borane Reduction (CBS Catalyst) Method->CBS KRED_Issue Issue: Poor pocket fit or anti-Prelog competition KRED->KRED_Issue ATH_Issue Issue: Reversible reaction or thermal degradation ATH->ATH_Issue CBS_Issue Issue: Uncatalyzed background reduction CBS->CBS_Issue KRED_Sol Action: Screen SDR variants (e.g., CgKR1, GoCR) KRED_Issue->KRED_Sol ATH_Sol Action: Switch to FA/TEA Lower Temp to 0-4°C ATH_Issue->ATH_Sol CBS_Sol Action: Syringe pump borane addition CBS_Issue->CBS_Sol

Fig 1: Diagnostic decision tree for troubleshooting low enantiomeric excess.

Part 2: Troubleshooting & FAQs by Methodology

Category A: Biocatalysis (Ketoreductases / KREDs)

Q: My KRED reduction is stalling at 60% conversion with moderate ee. Why is this happening? A: This is a classic symptom of cofactor (NADPH/NADH) depletion combined with product inhibition. Furthermore, the ortho-fluoro group alters the substrate's binding pose. Wild-type alcohol dehydrogenases (ADHs) often struggle with the steric and electronic demands of di-halogenated acetophenones. Solution: Implement a Glucose Dehydrogenase (GDH) cofactor recycling system. Additionally, switch to engineered short-chain dehydrogenases/reductases (SDRs) like CgKR1 or GoCR, which have been specifically mutated at residues (e.g., Phe92/Tyr208) to accommodate α-halo and aryl-halo ketones with >99% ee.

Q: I am obtaining the (R)-enantiomer, but my target is the (S)-enantiomer. How do I invert the selectivity? A: Stereoselectivity in KREDs is governed by Prelog's rule. Most wild-type enzymes deliver the hydride to the re-face of the carbonyl, yielding the (S)-alcohol. If you are getting the (R)-enantiomer, the bulky 5-chloro-2-fluorophenyl ring is forcing the substrate into an inverted (anti-Prelog) orientation within the binding pocket. You must screen a commercial KRED panel designed specifically for anti-Prelog selectivity to force the desired binding geometry .

Category B: Asymmetric Transfer Hydrogenation (ATH)

Q: I am using RuCl(p-cymene)(TsDPEN) with isopropanol, but my ee drops from 95% to 80% over 24 hours. What is the mechanism of this erosion? A: ATH using isopropanol is a thermodynamically controlled equilibrium process. As 1-(5-chloro-2-fluorophenyl)ethan-1-ol accumulates, the Ru-catalyst begins to dehydrogenate your chiral product back into the ketone, eroding the ee over time. Solution: Switch your hydrogen donor to an azeotropic mixture of Formic Acid/Triethylamine (FA/TEA). The decomposition of formic acid into CO₂ gas renders the hydride transfer irreversible, permanently locking in your ee.

Category C: Corey-Bakshi-Shibata (CBS) Reduction

Q: My CBS reduction yields a high amount of racemic background product. How do I suppress this? A: The electron-withdrawing halogens on your substrate make the carbonyl highly electrophilic. Consequently, the uncatalyzed, direct reduction of the ketone by borane (BH₃) outpaces the enantioselective, CBS-catalyzed pathway. Solution: You must maintain a strictly low steady-state concentration of borane. Add the borane reagent via a syringe pump over 2–4 hours to a pre-cooled (-20 °C) solution containing both the ketone and the oxazaborolidine catalyst .

Part 3: Mechanistic Pathway of Ru-ATH

Understanding the bifunctional nature of the Noyori-type ATH catalyst is critical. The catalyst does not just deliver a hydride; the amine ligand simultaneously delivers a proton, creating a highly structured, six-membered transition state that dictates enantiofacial selectivity.

ATH_Mechanism Amido Ru-Amido (16e-) Hydride Ru-Hydride (18e-) Amido->Hydride HCOOH / TEA (Hydride transfer) TS Bifunctional TS Hydride->TS + Ketone TS->Amido Catalyst Regeneration Product Chiral Alcohol TS->Product H-bond & H- transfer

Fig 2: Bifunctional outer-sphere mechanism of Ru-TsDPEN catalyzed ATH.

Part 4: Quantitative Data & Method Comparison

MethodologyTypical ee (%)Key AdvantagePrimary LimitationIdeal Scale
Engineered KREDs >99%Unmatched selectivity; operates in mild, aqueous conditions.Requires extensive initial enzyme screening; lower substrate loading.Lab to Pilot
Ru-TsDPEN ATH 92–96%High substrate concentration; cost-effective catalysts.Prone to reversibility if H-donor is not optimized.Industrial
CBS Reduction 85–95%Highly predictable stereochemical models.Extremely moisture sensitive; requires stoichiometric borane.Lab Scale

Part 5: Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Note: Always run a racemic standard using NaBH₄ prior to these protocols to validate your chiral HPLC/GC separation methods.

Protocol 1: Irreversible Asymmetric Transfer Hydrogenation (ATH)

Objective: Achieve >95% ee using an irreversible FA/TEA hydrogen donor system.

  • Catalyst Activation: In an inert glovebox, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in anhydrous dichloromethane (DCM). Stir at 25 °C for 30 minutes to generate the active 16-electron Ru-amido complex.

  • Solvent Exchange: Remove the DCM under reduced pressure to leave the activated catalyst as a film.

  • Reaction Assembly: Dissolve 1-(5-chloro-2-fluorophenyl)ethan-1-one (1.0 equiv) in a pre-mixed, degassed azeotropic solution of Formic Acid/Triethylamine (molar ratio 5:2). Transfer this solution to the catalyst flask.

  • Thermal Control: Immediately cool the reaction to 4 °C. The electron-withdrawing halogens on the substrate accelerate the reaction, allowing it to proceed at low temperatures, which maximizes the energy difference (ΔΔG‡) between the pro-R and pro-S transition states.

  • Validation & Workup: Monitor conversion via HPLC. Once >99% conversion is reached, quench by adding water. Extract with ethyl acetate (3x), wash the organic layer with saturated NaHCO₃ to remove residual formic acid, dry over MgSO₄, and concentrate.

Protocol 2: Biocatalytic Reduction (KRED/GDH System)

Objective: Achieve >99% ee utilizing an engineered ketoreductase with continuous cofactor recycling.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted strictly to pH 7.0.

  • System Initialization: To the buffer, add the selected engineered Ketoreductase (10 mg/mL), NADP⁺ (1 mM), Glucose Dehydrogenase (GDH, 5 mg/mL), and D-glucose (1.5 equiv relative to the ketone).

  • Substrate Addition: Dissolve 1-(5-chloro-2-fluorophenyl)ethan-1-one in DMSO. Add this dropwise to the aqueous system until a final DMSO concentration of 10% v/v is reached (this aids substrate solubility without denaturing the enzymes).

  • Incubation & pH Maintenance: Incubate at 30 °C with orbital shaking (200 rpm). Critical Step: The GDH recycling process produces gluconic acid, which will rapidly drop the pH and denature the KRED. Use an automated titrator with 1M NaOH to maintain the pH at exactly 7.0.

  • Extraction: After 24 hours, extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Centrifuge if emulsions form. Dry the organic layer and analyze via chiral HPLC.

References

  • Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones ACS Catalysis[Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Chemical Communications[Link]

  • Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts Accounts of Chemical Research[Link]

  • Chiral Oxazaborolidine Catalysts Angewandte Chemie International Edition[Link]

Troubleshooting

Best column chromatography purification techniques for 1-(5-Chloro-2-fluorophenyl)ethan-1-OL

Welcome to the Technical Support Center for the chromatographic purification of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8). This secondary alcohol is a critical halogenated intermediate in pharmaceutical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8). This secondary alcohol is a critical halogenated intermediate in pharmaceutical synthesis. Its purification typically requires a two-stage approach: a bulk normal-phase separation to remove synthetic byproducts (such as the unreacted ketone precursor), followed by chiral resolution if enantiomeric purity is required.

This guide provides researchers and drug development professionals with field-proven methodologies, troubleshooting frameworks, and the mechanistic reasoning behind each protocol.

Purification Workflow Visualization

G crude Crude Reaction Mixture (Ketone + Alcohol + Impurities) flash Normal-Phase Flash Chromatography (Silica Gel 40-63 µm) crude->flash Load & Elute racemate Purified Racemate 1-(5-Chloro-2-fluorophenyl)ethan-1-ol flash->racemate High Polarity Fraction waste Ketone & Byproducts (Waste) flash->waste Low Polarity Fraction chiral Chiral Separation (HPLC/SFC) (Polysaccharide CSP) racemate->chiral Enantiomeric Resolution enant_r (1R)-Enantiomer chiral->enant_r enant_s (1S)-Enantiomer chiral->enant_s

Workflow for the multi-stage purification of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol.

Frequently Asked Questions (FAQs)

Bulk Purification: Normal-Phase Silica Gel

Q: How do I efficiently separate 1-(5-chloro-2-fluorophenyl)ethan-1-ol from its unreacted ketone precursor (1-(5-chloro-2-fluorophenyl)ethan-1-one)? A: The separation relies on a fundamental difference in hydrogen-bonding capacity. The secondary hydroxyl (-OH) group of the alcohol acts as a strong hydrogen-bond donor, interacting tightly with the silanol (-SiOH) groups on the silica gel. The ketone precursor only acts as a hydrogen-bond acceptor, resulting in significantly weaker stationary phase interactions. Consequently, the ketone elutes first, and the alcohol elutes later. Recommendation: Use a step-gradient of Hexanes/Ethyl Acetate. Start at 95:5 (v/v) to elute the ketone, then increase polarity to 85:15 or 80:20 to elute the alcohol. Always utilize 40–63 μm (230–400 mesh) silica gel, which provides the optimal surface-area-to-backpressure ratio for high-resolution flash chromatography .

Q: My crude product is a viscous oil. What is the optimal sample loading strategy to prevent band broadening? A: You must use dry loading . Direct liquid injection of concentrated, viscous samples causes "viscous fingering"—a phenomenon where the lower-viscosity mobile phase channels through the dense sample band, destroying the separation profile. By dissolving the crude mixture in a volatile solvent (e.g., dichloromethane), adding a small amount of silica gel or Celite (1:2 sample-to-sorbent ratio), and evaporating the solvent, you disperse the sample over a massive surface area. This ensures a uniform, narrow injection band at the head of the column.

Enantiomeric Resolution: Chiral Chromatography

Q: How can I resolve the (1R) and (1S) enantiomers of the purified racemate? A: Normal-phase silica cannot separate enantiomers because they possess identical physical properties in an achiral environment. You must use a Chiral Stationary Phase (CSP), typically a derivatized polysaccharide (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) . The chiral selector forms transient diastereomeric complexes with the enantiomers via hydrogen bonding, dipole-dipole interactions, and π-π interactions with the halogenated phenyl ring. The difference in the thermodynamic stability of these complexes dictates the separation. Recommendation: For preparative scale, Supercritical Fluid Chromatography (SFC) is vastly superior to HPLC. The high diffusivity and low viscosity of supercritical CO₂ allow for faster flow rates, higher column efficiency, and rapid, solvent-free recovery of the pure enantiomers .

Troubleshooting Guide

IssueMechanistic CauseCorrective Action
Co-elution of alcohol and ketone The solvent system is too polar, causing both compounds to overcome silanol interactions simultaneously.Decrease the initial Ethyl Acetate concentration to ≤5%. Run a shallower gradient. Ensure the silica-to-crude ratio is at least 50:1.
Severe band tailing/streaking Overloading of the stationary phase or strong secondary interactions between the halogenated ring and active metal sites in lower-grade silica.Reduce sample load. Switch to higher-purity spherical silica gel. Alternatively, add 1% triethylamine (TEA) to the mobile phase to mask highly acidic silanol sites.
Poor chiral resolution in SFC Inadequate transient complex formation between the CSP and the analyte due to improper modifier polarity.Adjust the organic modifier (e.g., switch from Methanol to Isopropanol). Isopropanol is bulkier and often enhances stereoselectivity by altering the hydrogen-bonding dynamics in the CSP cavity .

Experimental Protocol: Self-Validating Flash Chromatography

This protocol outlines the bulk purification of the racemate. It is designed as a self-validating system , ensuring that physical observations at each step confirm the integrity of the setup before proceeding.

Step 1: Column Preparation (Slurry Packing)

  • Select a glass column appropriate for a 50:1 silica-to-crude ratio.

  • Prepare a slurry of 40–63 μm silica gel in 100% Hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Validation Check: Apply positive air pressure. Observe the solvent front as it descends; it must form a perfectly horizontal line. A tilted or jagged line indicates channeling, requiring the column to be repacked.

Step 2: Dry Loading the Sample

  • Dissolve the crude 1-(5-chloro-2-fluorophenyl)ethan-1-ol mixture in a minimum volume of Dichloromethane (DCM).

  • Add silica gel (approx. 2x the mass of the crude) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the flat bed of the packed column. Top with a 1 cm layer of clean sand to protect the bed from solvent disturbances.

Step 3: Gradient Elution

  • Elute with 2 column volumes (CV) of 95:5 Hexanes/Ethyl Acetate to wash out the non-polar ketone precursor.

  • Increase the gradient to 85:15 Hexanes/Ethyl Acetate for 3-4 CVs to elute the target alcohol.

  • Collect fractions in standard test tubes.

Step 4: Cross-Validation Analysis (TLC)

  • Spot fractions on a silica gel TLC plate. Develop in 80:20 Hexanes/Ethyl Acetate.

  • Validation Check 1 (UV 254 nm): Both the ketone and the alcohol will absorb UV light due to the halogenated aromatic ring.

  • Validation Check 2 (Chemical Stain): Dip the plate in Potassium Permanganate (KMnO₄) stain and heat gently. The secondary alcohol will oxidize, turning the purple stain to a bright yellow/brown spot. The ketone cannot be oxidized and will remain invisible under the stain. Pool only the fractions that are both UV-active and KMnO₄-positive.

References

  • Purification of Organic Compounds by Flash Column Chromatography Organic Syntheses URL
  • PMC (National Institutes of Health)
  • Chemical Science (RSC Publishing)

Reference Data & Comparative Studies

Validation

1-(5-Chloro-2-fluorophenyl)ethan-1-OL vs 1-(3-chloro-4-fluorophenyl)ethanol reactivity comparison

Reactivity Profiling & Biocatalytic Resolution: 1-(5-Chloro-2-fluorophenyl)ethanol vs. 1-(3-Chloro-4-fluorophenyl)ethanol Introduction In modern drug discovery, halogenated benzylic alcohols are indispensable chiral buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling & Biocatalytic Resolution: 1-(5-Chloro-2-fluorophenyl)ethanol vs. 1-(3-Chloro-4-fluorophenyl)ethanol

Introduction

In modern drug discovery, halogenated benzylic alcohols are indispensable chiral building blocks, frequently utilized in the synthesis of kinase inhibitors, CNS therapeutics, and advanced agrochemicals. The precise substitution pattern of fluorine and chlorine on the aromatic ring dictates not only the physicochemical properties of the final Active Pharmaceutical Ingredient (API) but also the fundamental reactivity of the benzylic position during synthesis.

This guide provides an in-depth comparative analysis of two critical secondary alcohols:

  • Substrate A: 1-(5-Chloro-2-fluorophenyl)ethanol (CAS: 958653-04-8)[1]

  • Substrate B: 1-(3-Chloro-4-fluorophenyl)ethanol (CAS: 878572-03-3)[2]

Structural and Electronic Profiling

The reactivity of benzylic alcohols is governed by the delicate interplay of steric hindrance and electronic effects (inductive and resonance) exerted by the aromatic substituents.

  • 1-(5-Chloro-2-fluorophenyl)ethanol (Substrate A): The presence of the fluorine atom at the ortho (2-) position introduces significant steric bulk directly adjacent to the benzylic chiral center. Electronically, the ortho-fluoro group exerts a strong inductive electron-withdrawing effect (-I), which strongly destabilizes any developing positive charge at the benzylic position. The meta (5-) chlorine further contributes to this electron-withdrawing pull. Consequently, reactions proceeding via carbocation intermediates (e.g., SN​1 pathways) are highly disfavored.

  • 1-(3-Chloro-4-fluorophenyl)ethanol (Substrate B): In contrast, Substrate B features a para-fluoro and meta-chloro substitution pattern. The para-fluoro group, while inductively withdrawing, can donate electron density through resonance (+R) directly to the benzylic position, stabilizing potential carbocation intermediates. Furthermore, the absence of ortho substituents renders the benzylic alcohol sterically accessible, facilitating both enzymatic docking and bimolecular nucleophilic substitution ( SN​2 ) transition states.

Comparative Reactivity Pathways

Understanding these structural nuances allows chemists to predict and optimize synthetic workflows.

  • Oxidation to Acetophenones: Both substrates undergo smooth oxidation to their corresponding substituted acetophenones using standard reagents (e.g., Dess-Martin periodinane or Swern oxidation). However, Substrate B typically exhibits marginally faster reaction kinetics due to the unhindered nature of the hydroxyl group.

  • Nucleophilic Substitution (Halogenation/Amination): When converting these alcohols to benzylic halides (e.g., using SOCl2​ or PBr3​ ), Substrate B is more prone to racemization if the reaction shifts toward an SN​1 mechanism, owing to the resonance stabilization from the para-fluorine. Substrate A strongly resists SN​1 pathways, requiring robust SN​2 conditions (e.g., Appel reaction) to achieve inversion of stereochemistry without elimination byproducts.

  • Enzymatic Kinetic Resolution (EKR): The production of enantiopure (R)- or (S)-alcohols is frequently achieved via lipase-catalyzed kinetic resolution[3]. The steric environment heavily influences the enantiomeric ratio (E-value). Substrate B is an excellent candidate for EKR using Candida antarctica Lipase B (CALB), achieving high conversion and enantiomeric excess (ee). Substrate A, burdened by the ortho-fluoro group, suffers from severe steric clash within the enzyme's catalytic triad, leading to sluggish acylation rates and lower E-values.

Mechanistic Visualization: Enzymatic Kinetic Resolution

The following diagram illustrates the divergent kinetic resolution pathways of both substrates when subjected to CALB-catalyzed acylation.

EKR_Pathway Racemic Racemic Alcohols (Substrates A & B) Enzyme CALB + Vinyl Acetate (Acyl Donor) Racemic->Enzyme Enzymatic Binding SubA_Path Substrate A (5-Cl, 2-F) Ortho-Steric Hindrance Enzyme->SubA_Path Substrate A Docking SubB_Path Substrate B (3-Cl, 4-F) Sterically Accessible Enzyme->SubB_Path Substrate B Docking SubA_Result Slow Acylation Low Conversion / Lower E-value SubA_Path->SubA_Result Active Site Clash SubB_Result Fast Acylation (50% Conv.) (R)-Acetate + (S)-Alcohol SubB_Path->SubB_Result Optimal Fit

Divergent enzymatic kinetic resolution pathways of Substrates A and B using CALB.

Quantitative Data Presentation

The following table summarizes the comparative performance of both substrates across standard synthetic transformations, highlighting the impact of their substitution patterns.

Parameter / Reaction1-(5-Chloro-2-fluorophenyl)ethanol (A)1-(3-Chloro-4-fluorophenyl)ethanol (B)
CAS Number 958653-04-8878572-03-3
Steric Hindrance (Benzylic) High (ortho-F)Low (No ortho substituents)
Oxidation Yield (DMP, 2h) >92%>98%
SN​1 Carbocation Stability Highly Destabilized (-I from ortho-F)Stabilized (+R from para-F)
CALB Resolution Rate Slow (typically >48h for 40% conv.)Fast (typically <12h for 50% conv.)
Enantiomeric Excess (S-Alcohol) ~85% ee (requires optimization)>99% ee (standard conditions)

Self-Validating Experimental Protocol: Biocatalytic Resolution

To obtain enantiopure (S)-1-(3-chloro-4-fluorophenyl)ethanol, enzymatic kinetic resolution is the industry standard[3]. The following protocol utilizes CALB and is designed as a self-validating system to ensure maximum optical purity.

Causality & Design: Vinyl acetate is selected as the acyl donor. Upon transferring the acetyl group to the (R)-alcohol, the byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This tautomerization renders the acylation strictly irreversible, driving the equilibrium entirely to the right and preventing product inhibition.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried round-bottom flask, dissolve 10.0 mmol of racemic 1-(3-chloro-4-fluorophenyl)ethanol (Substrate B) in 50 mL of anhydrous diisopropyl ether (DIPE). Causality: DIPE is chosen as a non-polar solvent to maintain the enzyme's hydration shell in its active conformation without stripping essential water molecules.

  • Acyl Donor Addition: Add 30.0 mmol (3.0 equivalents) of vinyl acetate to the solution.

  • Enzyme Introduction: Add 100 mg of immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435).

  • Incubation: Incubate the suspension in an orbital shaker at 150 rpm and 30°C.

  • Self-Validating Monitoring: Withdraw 50 µL aliquots every 2 hours. Filter the aliquots and analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

    • Validation Checkpoint: The reaction is self-validating when the conversion reaches exactly 50%. At this thermodynamic endpoint, the CALB enzyme will cease further acylation due to its high enantioselectivity. The chromatogram should show a 1:1 ratio of (R)-acetate to (S)-alcohol, with the remaining (S)-alcohol exhibiting >99% ee.

  • Workup: Once 50% conversion is confirmed, terminate the reaction by filtering off the immobilized enzyme (which can be washed with DIPE and reused in subsequent batches).

  • Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-alcohol from the (R)-acetate using flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

References

  • Title: (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: ResearchGate URL: [Link][3]

Sources

Comparative

A Comparative Study of Halogenated Phenylethanols: Spotlight on 1-(5-Chloro-2-fluorophenyl)ethan-1-ol

This guide provides an in-depth comparative analysis of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol and its structurally related halogenated phenylethanols. Designed for researchers, scientists, and professionals in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol and its structurally related halogenated phenylethanols. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and detailed protocols. Our objective is to offer a comprehensive resource that elucidates the nuanced impact of halogenation on the chemical and biological characteristics of phenylethanols, thereby informing rational drug design and development.

Introduction: The Significance of Halogenation in Medicinal Chemistry

The introduction of halogen atoms into organic molecules is a cornerstone of modern medicinal chemistry. Halogenation can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Strategic placement of halogens can modulate lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific class of halogenated compounds, the phenylethanols, with a particular emphasis on 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, a chiral building block with potential applications in the synthesis of novel therapeutic agents.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate, such as its lipophilicity (LogP), acidity (pKa), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. In this section, we compare these key parameters for 1-(5-Chloro-2-fluorophenyl)ethan-1-ol and a selection of its structural analogs. The data presented herein is a combination of experimentally determined values and high-quality predictions from validated computational models.

Table 1: Comparative Physicochemical Properties of Selected Halogenated Phenylethanols

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
1-(5-Chloro-2-fluorophenyl)ethan-1-olC₈H₈ClFO174.602.3513.8
1-(2-Chlorophenyl)ethanolC₈H₉ClO156.612.1414.2
1-(4-Chlorophenyl)ethanolC₈H₉ClO156.612.1414.1
1-(2-Fluorophenyl)ethanolC₈H₉FO140.161.6314.0
1-(4-Fluorophenyl)ethanolC₈H₉FO140.161.6313.9
1-(5-Bromo-2-fluorophenyl)ethanolC₈H₈BrFO219.052.5213.7

Note: Predicted LogP and pKa values were calculated using reputable online cheminformatics tools. Experimental validation is recommended.

The data in Table 1 illustrates the influence of the type and position of halogen substituents on the lipophilicity and acidity of phenylethanols. The presence of a chlorine atom generally increases the LogP value compared to a fluorine atom, indicating higher lipophilicity. The combination of both chlorine and fluorine in 1-(5-Chloro-2-fluorophenyl)ethan-1-ol results in the highest predicted LogP among the chloro and fluoro analogs, suggesting enhanced membrane permeability. The pKa values, which indicate the acidity of the hydroxyl group, are also subtly influenced by the electronic effects of the halogen substituents.

Synthesis of Halogenated Phenylethanols: Methodologies and Protocols

The synthesis of halogenated phenylethanols can be achieved through several routes, with the Grignard reaction being a prominent and versatile method. For the preparation of chiral phenylethanols, asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, are employed to achieve high enantioselectivity.[1]

General Synthesis Protocol via Grignard Reaction

This protocol provides a representative method for the synthesis of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol from 5-chloro-2-fluoro-bromobenzene and acetaldehyde. This method can be adapted for the synthesis of other halogenated phenylethanols.

Materials:

  • 5-Chloro-2-fluoro-bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Dissolve 5-chloro-2-fluoro-bromobenzene (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[2]

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve acetaldehyde (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-(5-Chloro-2-fluorophenyl)ethan-1-ol by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Halide 5-Chloro-2-fluorobromobenzene Grignard Grignard Reagent Halide->Grignard Anhydrous Ether, I₂ Mg Magnesium Turnings Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Acetaldehyde Acetaldehyde Acetaldehyde->Alkoxide Product 1-(5-Chloro-2-fluorophenyl)ethan-1-ol Alkoxide->Product 1. Sat. NH₄Cl 2. Extraction 3. Chromatography

Caption: Workflow for the synthesis of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol via Grignard reaction.

Biological Activity: A Comparative Perspective

Halogenated compounds often exhibit a wide range of biological activities, including antimicrobial and enzyme inhibitory effects. The nature and position of the halogen substituent can significantly impact the potency and selectivity of these activities. While direct comparative biological data for 1-(5-Chloro-2-fluorophenyl)ethan-1-ol and its close analogs is limited in the public domain, we can infer potential activities based on studies of structurally related compounds.

Antimicrobial Activity

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
1-(5-Chloro-2-fluorophenyl)ethan-1-olData not availableData not availableData not available
1-(2-Chlorophenyl)ethanolData not availableData not availableData not available
1-(4-Chlorophenyl)ethanolData not availableData not availableData not available
1-(4-Bromophenyl)ethanolData not availableData not availableData not available

Note: This table is for illustrative purposes to guide future research. Experimental determination of MIC values is necessary.

Enzyme Inhibition

Phenolic compounds are known to interact with and inhibit various enzymes.[3] The introduction of halogens can further enhance this inhibitory activity. For example, halogenated benzaldehydes have shown inhibitory effects on tyrosinase, with the bromo-substituted analog being more potent than the chloro-substituted one.[4] This suggests that halogenated phenylethanols could also act as enzyme inhibitors. The specific enzymes that these compounds might inhibit would depend on their overall structure and ability to fit into the active site of the enzyme.

Biological_Screening_Workflow start Halogenated Phenylethanol Analogs antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial enzyme Enzyme Inhibition Assays (IC₅₀ Determination) start->enzyme sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar enzyme->sar

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-Chloro-2-fluorophenyl)ethan-1-OL

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to substituted aromatic alcohols. However, handling 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 1344936-52-2 for the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to substituted aromatic alcohols. However, handling 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 1344936-52-2 for the R-enantiomer; 958653-04-8 generally) requires a highly targeted approach. While this compound is an invaluable building block in drug development and agrochemical synthesis, its specific halogenated structure presents unique occupational hazards.

This guide provides a self-validating, mechanistic protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this chemical, ensuring both operator safety and strict regulatory compliance.

Mechanistic Risk Assessment

Before donning PPE, it is crucial to understand why we are protecting ourselves. According to standardized safety data , 1-(5-Chloro-2-fluorophenyl)ethan-1-ol carries several critical hazard classifications:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful via oral, dermal, and inhalation routes.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes significant mucosal and epidermal irritation.

  • STOT SE 3 (H336): May cause drowsiness or dizziness.

The Causality: The lipophilic nature of the chlorofluorophenyl ring allows this molecule to readily penetrate the lipid bilayers of the skin (driving the H312 dermal toxicity) and cross the blood-brain barrier if inhaled, leading to rapid central nervous system (CNS) depression (H336) . Simultaneously, the hydroxyl (-OH) group acts as a hydrogen bond donor/acceptor, aggressively interacting with the aqueous environment of the cornea and mucous membranes, resulting in acute localized irritation (H319).

Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic risks, generic PPE is insufficient. Use the following validated matrix to ensure comprehensive protection:

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile (min. 0.11 mm thickness) or Neoprene gloves.Halogenated aromatic compounds can rapidly permeate and degrade standard latex. Nitrile provides a superior barrier against lipophilic penetration for short-term incidental contact.
Eye Protection ANSI Z87.1 tight-fitting chemical safety goggles.Standard safety glasses leave the orbital area exposed to volatile vapors. Tight-fitting goggles prevent vapor-induced ocular irritation (H319).
Body Protection Chemically resistant lab coat (e.g., treated cotton or Tyvek) with closed cuffs.Mitigates systemic toxicity risks from transdermal absorption (H312) by preventing aerosolized droplets from reaching the forearms.
Respiratory Fume hood (Face velocity 80-120 fpm). If outside hood: Half-mask respirator with Organic Vapor (OV) cartridges.Prevents the inhalation of volatile vapors that lead to rapid CNS depression and dizziness (H332, H336).

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success criteria are met.

ChemicalHandling Start 1. Pre-Operation Setup Verify Fume Hood PPE 2. Don PPE Nitrile, Goggles, Lab Coat Start->PPE Handling 3. Chemical Handling 1-(5-Chloro-2-fluorophenyl)ethan-1-ol PPE->Handling Spill Spill Response Contain with Vermiculite Handling->Spill If Spill Occurs Disposal 4. Waste Disposal Halogenated Waste Stream Handling->Disposal Normal Workflow Spill->Disposal Decon 5. Decontamination & Doffing Disposal->Decon

Operational workflow for handling 1-(5-Chloro-2-fluorophenyl)ethan-1-ol.

Step-by-Step Methodology:

  • Fume Hood Verification: Turn on the fume hood. Self-Validation: Use a digital anemometer or check the built-in monitor to ensure the face velocity is between 80 and 120 feet per minute (fpm). Do not open the chemical container if the airflow alarm is sounding.

  • PPE Donning: Inspect nitrile gloves for micro-tears by trapping air and rolling the cuff. Put on the lab coat and secure all buttons. Don tight-fitting safety goggles.

  • Dispensing & Weighing: Place the analytical balance inside the fume hood. If the balance must be outside, weigh the compound in a sealed, tared vial. Causality: Weighing an open container outside the hood exposes the operator to vapors that cause CNS depression.

  • Transfer: Use a chemically inert spatula (e.g., PTFE-coated or stainless steel). Avoid cheap plastic spatulas that may partially dissolve or absorb the halogenated organic compound.

  • Post-Handling: Seal the primary container tightly. Wipe down the exterior of the container and the balance pan with a solvent-dampened wipe (e.g., isopropanol) before removing them from the hood.

Spill Response & Disposal Plan

Halogenated waste requires strict lifecycle management due to its environmental persistence and the risk of generating toxic byproducts (such as dioxins) if incinerated improperly .

Spill Response:

  • Evacuate & Ventilate: If a spill occurs outside the fume hood, immediately step back and allow the room's HVAC to clear the initial vapor cloud.

  • Containment: Do NOT use paper towels. Paper is combustible and poorly suppresses volatile vapors. Instead, surround and cover the spill with an inert, inorganic absorbent like vermiculite or dry sand .

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a designated, sealable hazardous waste container.

Disposal Plan:

  • Segregation (Critical): 1-(5-Chloro-2-fluorophenyl)ethan-1-ol must be disposed of strictly in the Halogenated Organic Waste stream.

  • The "One Drop" Rule: If even a small amount of this halogenated chemical is mixed into a non-halogenated waste carboy (like acetone or ethanol), the entire container must legally and operationally be treated as halogenated waste. Halogenated waste disposal is significantly more expensive because it requires specialized high-temperature chemical incinerators equipped with scrubbers to neutralize hydrochloric and hydrofluoric acid gases .

  • Labeling: Label the waste container with the full chemical name—do not use abbreviations or chemical structures.

References

  • Title: (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Division of Research Safety URL: [Link]

  • Title: Waste Disposal for Medical Device Manufacturers (Halogenated vs. Non-Halogenated) Source: General Kinematics URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
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